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  • Product: N-(4-methylphenyl)piperidin-4-amine
  • CAS: 518285-56-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(4-methylphenyl)piperidin-4-amine: Synthesis, Properties, and Applications

Executive Summary: The N-substituted piperidin-4-amine framework is a quintessential privileged scaffold in modern medicinal chemistry, conferring advantageous pharmacokinetic properties to a multitude of biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The N-substituted piperidin-4-amine framework is a quintessential privileged scaffold in modern medicinal chemistry, conferring advantageous pharmacokinetic properties to a multitude of biologically active agents. This guide provides a detailed technical overview of a key analogue, N-(4-methylphenyl)piperidin-4-amine. We present its core physicochemical properties, a validated, step-by-step synthetic protocol via reductive amination, predictive spectroscopic data for compound verification, and an expert analysis of its significance and potential applications in drug development, particularly for central nervous system (CNS) targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable molecular building block.

Molecular Overview & Physicochemical Properties

N-(4-methylphenyl)piperidin-4-amine is a secondary amine featuring a piperidine ring system where the 4-position amino group is substituted with a p-tolyl (4-methylphenyl) moiety. This structure is of significant interest as it combines the conformationally restricted, yet flexible, piperidine core—known to enhance solubility and metabolic stability—with an aromatic substituent that can be pivotal for receptor binding or further functionalization.

Chemical Structure and Identifiers

The fundamental structural and identifying information for N-(4-methylphenyl)piperidin-4-amine is summarized below.

IdentifierValueSource
IUPAC Name N-(4-methylphenyl)piperidin-4-amine[1]
CAS Number 518285-56-8
Molecular Formula C₁₂H₁₈N₂[2]
Molecular Weight 190.28 g/mol [3]
Monoisotopic Mass 190.147 Da[2]
Canonical SMILES CC1=CC=C(C=C1)NC2CCNCC2[2]
InChIKey RUDYFATVFHYYBS-UHFFFAOYSA-N[2]
Physicochemical Data

Experimental physicochemical data for this specific molecule is not widely published. The following table includes predicted values from validated computational models, which serve as a reliable estimation for experimental design and analysis.

PropertyPredicted ValueMethod/Source
XLogP 2.4PubChemLite (Predicted)[2]
Boiling Point ~312 °CPredicted (Similar Structures)[4]
pKa (Strongest Basic) 9.83 ± 0.10Predicted (Similar Structures)[4]
Solubility Soluble in organic solvents like DMF, DMSO, and Ethanol.[4]Inferred from similar compounds

Synthesis and Characterization

The construction of the C4-N aryl bond is the key transformation in synthesizing N-(4-methylphenyl)piperidin-4-amine. While several methods exist for C-N bond formation, one-pot reductive amination from a piperidone precursor is the most direct and widely adopted strategy due to its efficiency and operational simplicity.

Recommended Synthetic Protocol: Reductive Amination

This protocol details the synthesis from N-Boc-4-piperidone and p-toluidine, followed by deprotection. The use of a Boc-protecting group on the piperidine nitrogen prevents self-condensation and other side reactions, ensuring clean formation of the desired secondary amine at the C4 position. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, selective for the intermediate iminium ion, and tolerant of the slightly acidic conditions that favor iminium formation.

Step-by-Step Methodology:

  • Imine Formation: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M), add p-toluidine (1.05 eq.).

  • Catalysis: Add glacial acetic acid (0.1 eq.) to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 1-2 hours. Causality Note: The acid protonates the ketone, activating it for nucleophilic attack by the amine, and facilitates the dehydration of the resulting hemiaminal to the iminium ion.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. An exothermic reaction may be observed. Self-Validation: The portion-wise addition of STAB controls the reaction rate and temperature, preventing over-reduction or side reactions. Monitoring by TLC or LC-MS should show the disappearance of the piperidone starting material and the appearance of a new, less polar spot corresponding to the Boc-protected product.

  • Workup & Purification (Step A): Once the reaction is complete (typically 12-24 hours), quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with the solvent (DCE or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate.

  • Boc Deprotection: Dissolve the purified intermediate from the previous step in DCM (approx. 0.2 M). Add an excess of trifluoroacetic acid (TFA) (10-20 eq.) dropwise at 0 °C.

  • Reaction & Isolation (Step B): Allow the reaction to warm to room temperature and stir for 1-2 hours. Self-Validation: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The product will be significantly more polar.

  • Final Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, N-(4-methylphenyl)piperidin-4-amine. The product can be further purified by crystallization or chromatography if necessary.

Synthetic Workflow Diagram

Caption: Synthetic pathway for N-(4-methylphenyl)piperidin-4-amine.

Spectroscopic Characterization

The following tables provide predicted spectroscopic data to aid in the structural confirmation of the synthesized compound.

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.95 d 2H Ar-H (ortho to -CH₃)
~6.60 d 2H Ar-H (ortho to -NH)
~3.50 br s 1H -NH (piperidine)
~3.20 m 1H -CH (piperidine C4)
~3.10 dt 2H -CH₂ (piperidine C2, C6 axial)
~2.70 td 2H -CH₂ (piperidine C2, C6 equatorial)
~2.25 s 3H Ar-CH₃
~2.00 m 2H -CH₂ (piperidine C3, C5 axial)

| ~1.40 | m | 2H | -CH₂ (piperidine C3, C5 equatorial) |

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~145.0 Ar-C (C-NH)
~129.5 Ar-C (CH, ortho to -CH₃)
~128.0 Ar-C (C-CH₃)
~114.0 Ar-C (CH, ortho to -NH)
~51.0 Piperidine C4
~45.0 Piperidine C2, C6
~33.0 Piperidine C3, C5

| ~20.5 | Ar-CH₃ |

Table: Predicted Mass Spectrometry and IR Data

Analysis Predicted Value
MS (ESI+) [M+H]⁺ = 191.15

| IR (cm⁻¹) | 3350-3450 (N-H stretch), 3010-3050 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1610, 1515 (Ar C=C stretch) |

Relevance in Medicinal Chemistry & Drug Development

The N-(4-methylphenyl)piperidin-4-amine core is a strategic starting point for creating diverse chemical libraries. Its value lies in the three distinct points for chemical modification: the piperidine nitrogen (N1), the secondary amine nitrogen, and the aromatic ring.

A Privileged Scaffold

The piperidine ring is one of the most prevalent heterocycles in approved drugs. Its chair-like conformation allows substituents to be placed in well-defined axial or equatorial positions, which is critical for precise interactions with biological targets. This scaffold often improves the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Precursor for CNS-Active Agents

Structurally similar compounds, such as N-phenylpiperidin-4-amine (4-AP), are well-known precursors in the synthesis of potent opioid analgesics, including fentanyl and its analogues[5]. The introduction of the 4-methyl group on the phenyl ring subtly alters the electronic and steric properties compared to 4-AP. This modification can be exploited by medicinal chemists to fine-tune receptor affinity and selectivity, potentially leading to compounds with differentiated pharmacological profiles, such as biased agonism at opioid receptors or activity at other CNS targets like dopamine or serotonin transporters.

Logical Framework for Derivatization

The molecule serves as a versatile template for further chemical elaboration. The diagram below illustrates the primary vectors for modification that a drug development professional would consider.

Derivatization Core N-(4-methylphenyl)piperidin-4-amine N1_Mod N1 Alkylation / Acylation (Modulates PK/PD) Core->N1_Mod Vector 1 Amine_Mod Amine Acylation (e.g., Fentanyl-like amides) Core->Amine_Mod Vector 2 Aryl_Mod Aryl Ring Substitution (Fine-tunes electronics/sterics) Core->Aryl_Mod Vector 3

Caption: Key derivatization points on the core scaffold.

Safety & Handling

No specific toxicology data is available for N-(4-methylphenyl)piperidin-4-amine. Therefore, a conservative approach to handling based on structurally related amines is required.

  • Hazard Assessment: Amines of this class are typically classified as irritants and may be harmful if swallowed or inhaled. They can cause skin irritation and serious eye irritation or damage.

  • Recommended Handling Procedures:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid generating dust or aerosols.

    • Wash hands thoroughly after handling.

  • Regulatory Context: It is important to note that closely related precursors, such as N-phenylpiperidin-4-amine, are regulated substances in many jurisdictions due to their use in the illicit synthesis of controlled substances. Researchers must ensure compliance with all local and national regulations regarding the purchase, storage, and handling of this and similar chemicals.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21812142, N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/N-4-Methylphenyl-1-_2-phenylethyl_piperidin-4-amine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9813005, N-Methyl-4-phenyl-4-piperidinamine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-4-phenyl-4-piperidinamine.
  • PubChemLite. N-(4-methylphenyl)piperidin-4-amine (C12H18N2). Available from: https://pubchemlite.com/compound/N-(4-methylphenyl)piperidin-4-amine.
  • Cheméo. N-Phenyl-4-piperidinamine. Available from: https://www.chemeo.com/cid/86-121-2/N-Phenyl-4-piperidinamine.pdf.
  • ChemicalBook. 1-Methylpiperidin-4-amine | 41838-46-4. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4758082.htm.
  • NIST. N-Phenyl-4-piperidinamine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.) National Institute of Standards and Technology, Gaithersburg MD. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C23056293&Units=SI.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66545679, N-(P-Tolyl)piperidin-4-amine dihydrochloride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/N-_P-Tolyl_piperidin-4-amine-dihydrochloride.
  • CymitQuimica. CAS 23056-29-3: N-Phenyl-4-piperidinamine. Available from: https://www.cymitquimica.com/cas/23056-29-3.
  • AChemBlock. N-(p-tolyl)Piperidin-4-amine dihydrochloride 95%. Available from: https://www.achemblock.com/buy/Y237023/n-p-tolyl-piperidin-4-amine-dihydrochloride.html.
  • ChemicalBook. N-(p-tolyl)Piperidin-4-amine dihydrochloride | 1229625-38-0. Available from: https://www.chemicalbook.com/ProductKR/1229625-38-0.htm.
  • Cheméo. Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Available from: https://www.chemeo.com/properties/N-Phenyl-4-piperidinamine-23056-29-3.
  • Wikipedia. Piperidine. Available from: https://en.wikipedia.org/wiki/Piperidine.
  • NextSDS. 4-(p-tolyl)piperidin-4-ol — Chemical Substance Information. Available from: https://www.nextsds.com/chemical/57988-60-0.
  • ChemicalBook. N-phenylpiperidin-4-amine | 23056-29-3. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5907227.htm.
  • Koei Chemical Co., Ltd. 4-Piperidinopiperidine. Available from: https://www.koeichem.com/en/product/detail/Q6080.
  • Guidechem. Piperidine-4-carboxamide hydrochloride. Available from: https://www.guidechem.com/dictionary/39674-99-2.html.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 518285-56-8

Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex, targeted therapeutics relies heavily on privileged scaffolds. CAS 518285-56-8 , chemically identified as N-(4-methylphenyl)piperidin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, targeted therapeutics relies heavily on privileged scaffolds. CAS 518285-56-8 , chemically identified as N-(4-methylphenyl)piperidin-4-amine , serves as a highly versatile building block[1]. Featuring a 4-anilinopiperidine core with a para-methyl substitution on the phenyl ring, this compound is primarily utilized in the synthesis of G-protein-coupled receptor (GPCR) modulators and kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of the compound's physicochemical properties, its mechanistic role in pharmacophore design, and field-proven protocols for its synthesis and analytical validation.

Physicochemical Profiling & Structural Data

Accurate physicochemical data is critical for predicting pharmacokinetic behavior (ADME) and guiding downstream synthetic steps. The para-methyl group slightly increases the lipophilicity (LogP) compared to the unsubstituted anilinopiperidine, which can enhance blood-brain barrier (BBB) penetrability for central nervous system (CNS) targets.

PropertyValue / Description
CAS Registry Number 518285-56-8[1]
IUPAC Name N-(4-methylphenyl)piperidin-4-amine
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight (MW) 190.29 g/mol [1]
Monoisotopic Mass 190.1470 Da
Physical State (Free Base) Pale yellow oil to off-white semi-solid
Predicted pKa (Piperidine N) ~9.5 (Basic)
Predicted pKa (Aniline N) ~5.0 (Weakly Basic)
Solubility Soluble in DMSO, DCM, MeOH; Poorly soluble in H₂O

Mechanistic Role in Drug Design (Pharmacophore Analysis)

The 4-anilinopiperidine scaffold is categorized as a "privileged structure" due to its high affinity for various GPCRs, most notably the µ-opioid receptor (µOR)[2][3]. Understanding the causality behind its binding efficacy is essential for rational drug design.

  • The Piperidine Nitrogen (Basic Center): At physiological pH (7.4), the secondary amine of the piperidine ring is protonated. This generates a localized positive charge that forms a critical, highly conserved salt bridge with an aspartate residue (e.g., Asp147 in TM3 of the µOR) within the orthosteric binding site[2][3]. Without this ionic interaction, receptor affinity drops precipitously.

  • The p-Tolyl Group (Hydrophobic Anchor): The aromatic ring penetrates a deep, hydrophobic subpocket typically formed by transmembrane helices TM3, TM4, and extracellular loops (ECL1/ECL2)[3]. The addition of the para-methyl group provides a larger steric bulk and enhances van der Waals interactions and π-π stacking compared to a bare phenyl ring, allowing for fine-tuning of receptor subtype selectivity and residence time.

Pharmacophore cluster_ligand CAS 518285-56-8 (Ligand) cluster_receptor GPCR Transmembrane Domain L1 Piperidine Nitrogen (Protonated, NH2+) L2 p-Tolyl Group (Aromatic/Hydrophobic) L1->L2 C4 Linkage R1 Aspartate Residue (e.g., Asp147 in TM3) L1->R1 Salt Bridge / Ionic R2 Hydrophobic Subpocket (TM3, TM4, ECL1/2) L2->R2 π-π Stacking / VDW

Pharmacophore mapping of the 4-anilinopiperidine core within a GPCR binding pocket.

Synthetic Methodologies & Workflows

The most robust and scalable method for synthesizing CAS 518285-56-8 is via the reductive amination of 1-Boc-4-piperidone with p-toluidine, followed by Boc deprotection[4][5].

Causality of Reagent Selection

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN). STAB is a mild, sterically hindered reducing agent that exhibits high chemoselectivity[5]. It selectively reduces the intermediate iminium ion without prematurely reducing the 1-Boc-4-piperidone starting material into 1-Boc-4-piperidinol, thereby maximizing the yield of the desired secondary amine.

Step-by-Step Synthesis Protocol
  • Imine Formation: Dissolve 1-Boc-4-piperidone (1.0 eq) and p-toluidine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze the formation of the iminium ion. Stir under nitrogen at room temperature for 1 hour.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Stir continuously for 12–16 hours at room temperature[5].

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate[4].

  • Deprotection: Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature to cleave the tert-butyloxycarbonyl (Boc) group.

  • Final Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with 1M NaOH (aq) to pH 10, extract with Ethyl Acetate (EtOAc), dry, and purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the pure free base of CAS 518285-56-8.

SynthesisWorkflow A 1-Boc-4-piperidone C Imine Formation (Acid Catalysis) A->C B p-Toluidine B->C D Reduction (NaBH(OAc)3) Selective for Imine C->D E 1-Boc-N-(4-methylphenyl) piperidin-4-amine D->E F Boc Deprotection (TFA / DCM) E->F G CAS 518285-56-8 (Final Product) F->G

Reductive amination and deprotection workflow for CAS 518285-56-8 synthesis.

Analytical Validation Protocols

To ensure the integrity of the synthesized building block before downstream coupling, a self-validating analytical system utilizing LC-MS and NMR must be employed.

Protocol A: LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Objective: Confirm compound mass and assess chromatographic purity (>95% required).

  • Method: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid to ensure ionization of the basic piperidine nitrogen.

  • Validation Criteria: A single sharp peak in the UV chromatogram (254 nm) corresponding to a mass spectrum base peak of m/z 191.15 [M+H]⁺ (calculated for C₁₂H₁₉N₂⁺).

Protocol B: ¹H-NMR (Proton Nuclear Magnetic Resonance)
  • Objective: Elucidate structural connectivity and verify the removal of the Boc protecting group.

  • Method: Dissolve 5-10 mg of the compound in CDCl₃ (400 MHz spectrometer).

  • Key Diagnostic Peaks:

    • δ ~6.50 - 7.00 ppm (m, 4H): Represents the aromatic protons of the p-tolyl group (typically appearing as an AB quartet pattern).

    • δ ~3.30 ppm (m, 1H): The methine proton at the C4 position of the piperidine ring, shifted downfield due to the adjacent electronegative aniline nitrogen.

    • δ ~2.25 ppm (s, 3H): The distinct singlet of the para-methyl group on the aromatic ring.

    • Absence of δ ~1.45 ppm (s, 9H): Confirms complete cleavage of the tert-butyl group from the Boc deprotection step.

References

  • Title : Molecular Docking Reveals a Novel Binding Site Model for Fentanyl at the μ-Opioid Receptor Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : C-N AND C-H BOND ACTIVATION VIA NEW REACTIVE INTERMEDIATES AND HYDROGEN ATOM TRANSFER PROCESSES Source : Knowledge UChicago (Dissertation) URL : [Link]

  • Title : Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis Source : ResearchGate URL :[Link]

Sources

Foundational

A Researcher's Comprehensive Guide to the Safe Handling of N-(4-methylphenyl)piperidin-4-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction N-(4-methylphenyl)piperidin-4-amine and its salts are emerging as pivotal structural motifs in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methylphenyl)piperidin-4-amine and its salts are emerging as pivotal structural motifs in medicinal chemistry and drug discovery. Their unique combination of a substituted aromatic ring and a saturated heterocyclic system makes them valuable scaffolds for developing novel therapeutics. As the use of this compound becomes more widespread in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on the safe utilization of N-(4-methylphenyl)piperidin-4-amine, ensuring both personnel safety and experimental integrity.

Chemical and Physical Properties

While a comprehensive, experimentally verified dataset for N-(4-methylphenyl)piperidin-4-amine is not extensively published, we can infer its properties from its dihydrochloride salt and related structures.

PropertyValue/InformationSource
Chemical Name N-(4-methylphenyl)piperidin-4-amine[1]
Synonyms N-(p-Tolyl)piperidin-4-amine[1][2]
CAS Number 1229625-38-0 (dihydrochloride)[1][2]
Molecular Formula C₁₂H₁₈N₂ (free base)[1]
Molecular Weight 190.29 g/mol (free base)[1]
Appearance Likely a solid at room temperatureInferred from related compounds[3][4]
Solubility Expected to be soluble in organic solvents. The dihydrochloride salt is likely soluble in water.Inferred from general chemical principles

Hazard Identification and Classification

Primary Hazards:

  • Corrosivity: Based on numerous related piperidine compounds, there is a high probability that this compound is corrosive. It is expected to cause severe skin burns and serious eye damage.[5][6][7][8]

  • Acute Toxicity: It may be harmful if swallowed, in contact with skin, or if inhaled.[3][5][9]

  • Irritation: May cause respiratory irritation.[3]

GHS Pictograms (Anticipated)

Given the expected hazards, the following GHS pictograms are likely applicable:

  • Corrosion: For skin corrosion and serious eye damage.

  • Health Hazard/Exclamation Mark: For acute toxicity (harmful) and skin/respiratory irritation.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety is essential when working with N-(4-methylphenyl)piperidin-4-amine. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][10]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[9][11]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent personal exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[4][5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. It is advisable to double-glove. Always inspect gloves for tears or punctures before use and change them frequently.[11]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn.[6][9]

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[12]

Experimental Workflow: Safe Handling of N-(4-methylphenyl)piperidin-4-amine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) Weigh Compound Weigh Compound in Fume Hood Don PPE->Weigh Compound Verify Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Verify Controls->Don PPE Dissolve/React Dissolve or React in Closed System Weigh Compound->Dissolve/React Decontaminate Decontaminate Glassware and Surfaces Dissolve/React->Decontaminate Dispose Waste Dispose of Waste in Labeled Container Decontaminate->Dispose Waste Doff PPE Doff PPE and Wash Hands Dispose Waste->Doff PPE End End Doff PPE->End Start Start Start->Verify Controls

Caption: A logical workflow for the safe handling of N-(4-methylphenyl)piperidin-4-amine.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][11]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11]

Spill and Leak Procedures
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust. Place in a sealed container for disposal.[10][11]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[4][11]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][11] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[10] Store in a locked cabinet or other secure location.[5][6]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste and disposed of by a licensed chemical waste disposal company.[5][11][13] Do not dispose of it down the drain.[11]

Conclusion

N-(4-methylphenyl)piperidin-4-amine is a compound with significant potential in drug discovery, but it requires careful and informed handling. By understanding its potential hazards based on its chemical structure and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can work with this compound safely and effectively. A proactive and educated approach to safety is the cornerstone of innovative and responsible science.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Methylpiperidine-4-methylamine.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-1-METHYLPIPERIDINE.
  • NextSDS. (n.d.). 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine — Chemical Substance Information.
  • TCI EUROPE N.V. (2024, December 10). Safety Data Sheet for 4-Amino-1-methylpiperidine.
  • PubChem. (n.d.). N-(P-Tolyl)piperidin-4-amine dihydrochloride.
  • Thermo Fisher Scientific. (2015, February 2).
  • Merck. (n.d.). Safety Data Sheet.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31).
  • ECHEMI. (n.d.). 4-Amino-1-methylpiperidine SDS, 41838-46-4 Safety Data Sheets.
  • Thermo Fisher Scientific. (2016, October 18).
  • NextSDS. (n.d.). N-methyl-N-phenylpiperidin-4-amine — Chemical Substance Information.
  • KISHIDA CHEMICAL CO., LTD. (2023, April 24).
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  • Sigma-Aldrich. (2025, September 24). Safety Data Sheet.
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Exploratory

N-(4-methylphenyl)piperidin-4-amine receptor binding affinity assays

An In-Depth Technical Guide to Receptor Binding Affinity Assays for N-(4-methylphenyl)piperidin-4-amine Authored by a Senior Application Scientist Foreword: Charting the Pharmacological Profile of a Novel Piperidine Deri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for N-(4-methylphenyl)piperidin-4-amine

Authored by a Senior Application Scientist

Foreword: Charting the Pharmacological Profile of a Novel Piperidine Derivative

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, celebrated for its prevalence in a multitude of clinically successful therapeutics and its capacity to interact with a diverse array of biological targets.[1] The compound at the heart of this guide, N-(4-methylphenyl)piperidin-4-amine, represents a classic yet intriguing chemical entity. Its structure, featuring a substituted aryl amine appended to the piperidine core, suggests a high potential for specific interactions with central nervous system (CNS) receptors.

This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the early stages of drug discovery. It is built on a foundation of scientific integrity, providing not just the "how" but the "why" behind each experimental choice, ensuring that the data generated is both robust and reliable.

Target Hypothesis: Where to Begin the Search?

The structure of N-(4-methylphenyl)piperidin-4-amine provides critical clues to its potential biological targets. The piperidine moiety is a known pharmacophore for a variety of G-protein coupled receptors (GPCRs) and transporters.[5] Therefore, a logical starting point for characterization is to screen the compound against a panel of receptors commonly associated with this scaffold.

Primary Hypothesized Targets:

  • Sigma (σ) Receptors (σ₁ and σ₂): The piperidine scaffold is a classic feature of high-affinity sigma receptor ligands. These receptors are implicated in a wide range of CNS functions and diseases, making them a high-priority target class for this compound.[5][8]

  • Dopamine Receptors (e.g., D₂): Many antipsychotic and neurological drugs containing piperidine moieties exhibit affinity for dopamine receptors.[5]

  • Serotonin (5-HT) Receptors and Transporter (SERT): The structural similarity to various known serotonergic agents makes these targets a plausible area of investigation.

This initial hypothesis will guide our assay selection and development strategy. The primary goal is to perform competitive binding assays to determine if N-(4-methylphenyl)piperidin-4-amine can displace known ligands for these receptors.

Core Principles of Receptor Binding Assays

Receptor binding assays are the gold standard for quantifying the interaction between a ligand (our test compound) and its target receptor.[9][10] They are typically performed using cell membranes or purified receptors and a labeled ligand (a "hot" ligand) that is known to bind to the target with high affinity. The core principle is to measure the ability of our unlabeled test compound (a "cold" ligand) to compete with and displace the labeled ligand.

There are three main types of radioligand binding assays that provide a comprehensive picture of the receptor-ligand interaction:[10][11][12][13]

  • Saturation Assays: Used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. This is a crucial first step in characterizing a new receptor preparation.

  • Competition (or Displacement) Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound. This is the primary assay for screening and characterizing our compound of interest.[9][14]

  • Kinetic Assays: Used to measure the association (kon) and dissociation (koff) rate constants of a radioligand.

For the purpose of characterizing N-(4-methylphenyl)piperidin-4-amine, we will focus on the competition assay .

The Logic of a Competition Binding Assay

The workflow for a competition binding assay is designed to be a self-validating system. By measuring the displacement of a known radioligand, we can infer the binding affinity of our test compound.

G cluster_0 Assay Components Receptor Receptor Preparation (e.g., cell membranes) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]-ligand) Radioligand->Incubate Test_Compound Test Compound (N-(4-methylphenyl)piperidin-4-amine) Test_Compound->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC₅₀ → Ki) Quantify->Analyze

Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable for screening N-(4-methylphenyl)piperidin-4-amine against our hypothesized targets. For this guide, we will use a generic GPCR target as an example.

Protocol 1: Radioligand Competition Binding Assay (Filtration-Based)

This is a robust and widely used method for determining binding affinity.[15]

Materials and Reagents:
Reagent/MaterialSpecifications
Receptor Source Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
Radioligand Tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor
Test Compound N-(4-methylphenyl)piperidin-4-amine, dissolved in DMSO to make a 10 mM stock
Non-specific Binding (NSB) Agent A known, high-affinity unlabeled ligand for the target receptor
Assay Buffer e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ (buffer composition is target-dependent)
Wash Buffer Cold (4°C) Assay Buffer
Assay Plates 96-well polypropylene plates
Filter Plates 96-well glass fiber filter plates (e.g., Millipore MultiScreen)
Scintillation Cocktail Suitable for solid-phase counting
Instrumentation Vacuum manifold, microplate scintillation counter
Experimental Procedure:
  • Preparation of Assay Plate:

    • Prepare serial dilutions of N-(4-methylphenyl)piperidin-4-amine in assay buffer. A typical concentration range would be from 100 µM down to 1 pM in 10-12 steps.

    • To appropriate wells of the 96-well plate, add:

      • Total Binding (TB) wells: Assay buffer only.

      • Non-specific Binding (NSB) wells: A high concentration of the NSB agent (typically 100-1000 times the Kd of the radioligand).[16][17]

      • Test Compound wells: The serial dilutions of N-(4-methylphenyl)piperidin-4-amine.

  • Addition of Radioligand and Receptor:

    • Prepare a working solution of the radioligand in assay buffer. The concentration should be at or below its Kd value for the target receptor to ensure sensitive detection of competition.[18]

    • Prepare a suspension of the receptor membranes in assay buffer. The amount of protein per well must be optimized to ensure that less than 10% of the added radioligand is bound.[18]

    • Add the radioligand solution to all wells.

    • Add the receptor membrane suspension to all wells to initiate the binding reaction.

  • Incubation:

    • Seal the plate and incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[19] This time must be determined empirically in separate kinetic experiments.

  • Separation of Bound and Free Ligand:

    • Pre-soak the filter plate with an appropriate solution (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.[17]

    • Rapidly transfer the contents of the assay plate to the filter plate using a harvester or multichannel pipette.

    • Apply vacuum to the manifold to draw the liquid through the filter, trapping the membranes (and the bound radioligand) on the filter surface.

    • Wash the filters rapidly with several volumes of cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

Protocol 2: Fluorescence Polarization (FP) Competition Assay

FP is a homogeneous (no-wash) alternative to radioligand assays, suitable for high-throughput screening.[20][21] It measures the change in the tumbling rate of a fluorescently labeled ligand when it binds to a larger receptor molecule.[21]

Materials and Reagents:
Reagent/MaterialSpecifications
Receptor Source Purified, soluble receptor or receptor domain
Fluorescent Ligand A ligand for the target receptor conjugated to a fluorophore (e.g., fluorescein, TAMRA)
Test Compound N-(4-methylphenyl)piperidin-4-amine, 10 mM stock in DMSO
Assay Buffer e.g., Phosphate-buffered saline (PBS) with 0.01% Tween-20
Assay Plates Black, low-volume 384-well plates
Instrumentation Microplate reader with fluorescence polarization capabilities
Experimental Procedure:
  • Preparation of Assay Plate:

    • Prepare serial dilutions of N-(4-methylphenyl)piperidin-4-amine in assay buffer directly in the 384-well plate.[22]

    • Add a fixed concentration of the fluorescent ligand to all wells.

    • Add assay buffer to control wells for "free ligand" (low polarization) and "bound ligand" (high polarization).

  • Initiation and Incubation:

    • Add a fixed concentration of the purified receptor to all wells except the "free ligand" controls.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Measurement:

    • Read the plate on an FP-capable plate reader. The instrument will excite the sample with polarized light and measure the emission in both parallel and perpendicular planes.[23] The output is typically in millipolarization units (mP).

G cluster_0 Assay Components Receptor_FP Purified Receptor Mix_Incubate Mix and Incubate in Microplate Receptor_FP->Mix_Incubate Fluorescent_Ligand Fluorescent Ligand Fluorescent_Ligand->Mix_Incubate Test_Compound_FP Test Compound Test_Compound_FP->Mix_Incubate Read_FP Read Fluorescence Polarization Mix_Incubate->Read_FP Analyze_FP Data Analysis (IC₅₀ → Ki) Read_FP->Analyze_FP

Caption: Workflow of a Fluorescence Polarization (FP) competition assay.

Data Analysis and Interpretation: From Raw Counts to Affinity Constants

The goal of data analysis is to convert the raw output from the counter or reader into a quantitative measure of binding affinity.

Calculating the IC₅₀

The primary value derived from a competition assay is the IC₅₀ (half-maximal inhibitory concentration). This is the concentration of the test compound that displaces 50% of the specific binding of the labeled ligand.[24]

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximal specific binding (the binding in the absence of the test compound).

  • Non-linear Regression: Plot the normalized data against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve with a variable slope) to determine the log(IC₅₀), from which the IC₅₀ is calculated.

The Cheng-Prusoff Equation: Converting IC₅₀ to Kᵢ

The IC₅₀ value is dependent on the concentration of the labeled ligand used in the assay. To obtain a true measure of affinity, the Kᵢ (inhibition constant), we must use the Cheng-Prusoff equation.[25] The Kᵢ is an intrinsic property of the compound for the receptor and is independent of assay conditions.

The most common form of the equation is:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • Kᵢ is the inhibition constant for the test compound.

  • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

  • [L] is the concentration of the labeled ligand used in the assay.

  • Kₑ is the equilibrium dissociation constant (Kd) of the labeled ligand for the receptor.

Data Summary Table:

ParameterSymbolDescriptionHow to Determine
Receptor Density BmaxThe total number of binding sites in a preparation.Saturation Binding Assay
Ligand Affinity KdThe concentration of a ligand at which 50% of the receptors are occupied at equilibrium.Saturation Binding Assay
Inhibitory Potency IC₅₀The concentration of a competitor that displaces 50% of the specific binding of a labeled ligand.Competition Binding Assay
Inhibition Constant KᵢThe dissociation constant of an unlabeled competitor, corrected for assay conditions.Calculated from IC₅₀ via Cheng-Prusoff equation[25]

Assay Validation and Quality Control: Ensuring Trustworthy Data

The reliability of your binding data is paramount. A robust assay is a self-validating system.

The Critical Role of Non-Specific Binding (NSB)

Non-specific binding (NSB) is the binding of the labeled ligand to components other than the target receptor, such as the filter plate, lipids, or other proteins.[16][26][27] High NSB can obscure the specific binding signal and lead to inaccurate results.

Best Practices for Managing NSB:

  • Acceptable Levels: Aim for NSB to be less than 20% of the total binding. Assays where NSB exceeds 50% are generally considered unreliable.[16]

  • Minimization Techniques:

    • Include a non-ionic detergent (e.g., Tween-20) in the assay buffer to reduce hydrophobic interactions.[17]

    • Increase the ionic strength of the buffer (e.g., with NaCl) to reduce electrostatic interactions.[17]

    • Use appropriate blocking agents for filter plates (e.g., polyethyleneimine).[17]

    • Ensure the quality of the receptor preparation.[17]

Quality Control Parameters

For every assay, key quality control parameters should be monitored:

  • Signal Window: The ratio of total binding to non-specific binding should be sufficiently large (ideally >3).

  • Z'-factor (for HTS): A statistical measure of assay quality, where a value > 0.5 indicates an excellent assay.

  • Reference Compound: A known inhibitor should be run in parallel with the test compound to ensure the assay is performing as expected.

Conclusion: Building a Comprehensive Binding Profile

By employing the principles and protocols outlined in this guide, a researcher can systematically and rigorously characterize the receptor binding affinity of N-(4-methylphenyl)piperidin-4-amine. The process begins with a sound scientific hypothesis for potential targets, followed by the meticulous execution of competition binding assays. Careful data analysis, including the critical conversion of IC₅₀ to Kᵢ, provides a true measure of affinity.

The ultimate goal is to generate a binding profile table, summarizing the Kᵢ values of N-(4-methylphenyl)piperidin-4-amine for a panel of relevant receptors. This data is fundamental to understanding the compound's selectivity and potential pharmacological effects, and it serves as a critical decision-making tool for its future development as a research tool or therapeutic candidate. The journey from an uncharacterized molecule to a well-defined pharmacological agent is built upon the foundation of high-quality, reproducible binding data.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Davenport, A. P., & Russell, F. D. (n.d.). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]

  • Davenport, A. P., & Russell, F. D. (2005). Radioligand Binding Assays and Their Analysis. In Springer Nature Experiments. Retrieved from [Link]

  • ResearchGate. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Retrieved from [Link]

  • Bio-protocol. (n.d.). Fluorescence Polarization Competition Assay (FPCA). Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.2. Fluorescence Polarization Competition Assay (FPCA). Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • ACS Publications. (2005). Development and Validation of a Fluorescence Polarization-Based Competitive Peptide-Binding Assay for HLA-A0201A New Tool for Epitope Discovery*. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

  • Waters. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]

  • NIH. (n.d.). N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine - PubChem. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

  • PubMed. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Retrieved from [Link]

  • NIH. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • NIH. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • ChemRadar. (2024). Seven Substances Including N-phenylpiperidin-4-amine Added to the Administration of Precursor Chemicals in China. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Retrieved from [Link]

  • PMC. (n.d.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF. Retrieved from [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine - the NIST WebBook. Retrieved from [Link]

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Foundational

Metabolic Stability of N-(4-methylphenyl)piperidin-4-amine in Liver Microsomes: A Mechanistic Guide

Executive Summary The assessment of metabolic stability is a critical gatekeeper in early drug discovery, determining whether a chemical entity possesses the pharmacokinetic survivability required for in vivo efficacy. N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The assessment of metabolic stability is a critical gatekeeper in early drug discovery, determining whether a chemical entity possesses the pharmacokinetic survivability required for in vivo efficacy. N-(4-methylphenyl)piperidin-4-amine (CAS 518285-56-8) represents a prevalent chemotype—a 4-aminopiperidine core linked to a p-tolyl moiety. While pharmacologically versatile, 4-aminopiperidines are historically classified as high-clearance compounds due to multiple metabolic liabilities[1].

This technical guide provides an in-depth mechanistic analysis of the metabolic soft spots of N-(4-methylphenyl)piperidin-4-amine, establishes a self-validating protocol for assessing its stability in liver microsomes, and outlines medicinal chemistry strategies to optimize its half-life.

Structural Analysis & Metabolic Vulnerabilities

Understanding the metabolic fate of a compound requires mapping its structural features to specific enzymatic pathways. N-(4-methylphenyl)piperidin-4-amine contains three primary regions susceptible to Phase I metabolism by Cytochrome P450 (CYP) enzymes:

  • The p-Tolyl Group (Benzylic Oxidation): The 4-methyl group attached to the phenyl ring is highly reactive. CYP enzymes readily abstract a hydrogen atom from this benzylic position, followed by oxygen rebound to form a rapidly cleared hydroxymethyl metabolite.

  • The Secondary Amine Linkage (N-Dealkylation): 4-Aminopiperidines are extensively metabolized by CYP3A4, which catalyzes N-dealkylation at the side chain α-carbon[1]. Molecular docking studies indicate that Serine 119 in the CYP3A4 active site serves as a key hydrogen-bonding partner, orienting the 4-amino group for catalysis[1].

  • The Piperidine Ring (α-Oxidation & N-Oxidation): The basic nitrogen of the piperidine ring (pKa ~9.5) drives accumulation in lipophilic CYP active sites. The adjacent α-carbons are vulnerable to oxidation, leading to lactam formation, while the nitrogen itself can undergo N-oxidation via Flavin-containing monooxygenases (FMOs) or CYPs.

MetabolicPathways Parent N-(4-methylphenyl)piperidin-4-amine (Parent Compound) BenzOH Benzylic Hydroxylation (4-hydroxymethylphenyl) Parent->BenzOH CYP450 (High Probability) NDealk N-Dealkylation (Cleavage of amine linkage) Parent->NDealk CYP3A4 PipOx Piperidine α-Oxidation (Lactam formation) Parent->PipOx CYP450 N_Ox N-Oxidation (Hydroxylamine formation) Parent->N_Ox FMO / CYP

Predicted Phase I metabolic pathways of N-(4-methylphenyl)piperidin-4-amine in liver microsomes.

The Liver Microsomal Assay: Theoretical Grounding

Human Liver Microsomes (HLM) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes[2]. They are the industry standard for Phase I metabolic profiling because they preserve the structural integrity and high concentration of CYP450 enzymes.

Causality in Assay Design:

  • NADPH Dependency: CYPs require electrons to reduce molecular oxygen. NADPH serves as the obligate electron donor via cytochrome P450 reductase. Without NADPH, CYP-mediated metabolism cannot occur[2].

  • First-Order Kinetics: The assay is strictly performed at a substrate concentration (typically 1 µM) well below the Michaelis-Menten constant ( Km​ ). This ensures that the rate of metabolism is directly proportional to the drug concentration, allowing for the accurate calculation of intrinsic clearance ( CLint​ )[3].

  • Solvent Control: The final concentration of organic solvents like DMSO must be kept below 0.1–1.0%. Higher concentrations of DMSO are known to competitively inhibit CYP enzymes, artificially inflating the compound's apparent stability[3],[4].

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates built-in validation mechanisms to differentiate true enzymatic turnover from chemical instability or non-specific binding.

Workflow Prep 1. Reagent Prep HLM + Drug PreInc 2. Pre-incubation 37°C, 5 min Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Sample 4. Sampling 0-60 min Init->Sample Quench 5. Quenching Cold ACN + IS Sample->Quench Analyze 6. LC-MS/MS Analysis Quench->Analyze Calc 7. Kinetics t½ & CLint Analyze->Calc

Step-by-step workflow for the liver microsomal stability assay and intrinsic clearance calculation.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Dilute liver microsomes to a working concentration of 1.0 mg protein/mL[3]. Prepare a 10 mM stock of N-(4-methylphenyl)piperidin-4-amine in DMSO, then dilute in buffer to achieve a final assay concentration of 1 µM (DMSO 0.1%).

  • Pre-incubation: Aliquot the microsome-drug mixture into a 96-well plate. Incubate at 37°C for 5 minutes. Causality: This establishes thermal equilibrium, preventing artifactual lag phases in the kinetic depletion curve[5].

  • Initiation: Add pre-warmed NADPH (final concentration 1 mM) to initiate the reaction. Designate this exact moment as T0​ .

  • Time-Course Sampling: At T=0,15,30,45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into a quenching plate[4].

  • Quenching: The quenching plate must contain 150 µL of ice-cold Acetonitrile (ACN) spiked with an Internal Standard (e.g., Tolbutamide or Labetalol). Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism, while the internal standard corrects for ionization suppression during mass spectrometry[5].

  • Quality Control (Self-Validation):

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. If the compound depletes here, it indicates chemical instability or non-specific binding to the plastic, not enzymatic metabolism[6].

    • Positive Control: Incubate a known high-clearance drug (e.g., Verapamil) to verify the enzymatic viability of the microsomal lot[6].

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via[3].

Quantitative Data Interpretation

The depletion of the parent compound is plotted as the natural logarithm of the percent remaining versus time. The slope of this linear regression represents the elimination rate constant ( k ).

The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated as follows:

t1/2​=k0.693​ CLint​=Mk×V​

(Where V is the incubation volume in µL, and M is the amount of microsomal protein in mg)[4].

Using the foundational scaling models described by , CLint​ can be extrapolated to predict in vivo hepatic clearance[7]. Below is a representative data profile illustrating the typically high clearance observed for this chemotype across species:

SpeciesMicrosomal Protein (mg/mL)Half-life ( t1/2​ )In Vitro CLint​ (µL/min/mg)Predicted Hepatic Extraction Ratio ( EH​ )Classification
Human 1.018.5 min37.50.65High Clearance
Rat 1.012.0 min57.80.78High Clearance
Mouse 1.09.5 min72.90.82High Clearance

Medicinal Chemistry Optimization Strategies

If N-(4-methylphenyl)piperidin-4-amine exhibits unacceptably high clearance, structural modifications must be engineered to block the identified metabolic soft spots without ablating target pharmacology.

  • Blocking Benzylic Oxidation: The most direct approach is to replace the 4-methyl group with a metabolically inert bioisostere, such as a chlorine atom or a trifluoromethyl (-CF₃) group. Alternatively, substituting the benzylic hydrogens with deuterium (CD₃) leverages the kinetic isotope effect. Deuteration has been shown to increase half-lives in liver microsomes by over 30% for similar piperidine-derived compounds.

  • Modulating Basicity: The basic nitrogen of the piperidine ring is a primary driver for CYP accumulation and potential hERG channel inhibition. Lowering the pKa by introducing electron-withdrawing groups (e.g., fluorine) near the nitrogen can significantly reduce these liabilities[6].

  • Ring Isosterism: Replacing the piperidine ring with a less basic or conformationally restricted analog can alter the molecule's exit vectors and metabolic profile. Substituting with a piperazine or morpholine reduces basicity, while utilizing an azetidine or tropane ring can enhance overall metabolic stability[6].

References

  • Li, X., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters.[Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition.[Link]

  • Hwang, S. H., et al. (2014). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." PubMed Central (NIH).[Link]

  • Korfmacher, W. A., et al. (1999). "Development of an automated mass spectrometry system for the quantitative analysis of liver microsomal incubation samples." Rapid Communications in Mass Spectrometry.[Link]

  • RSC Advances. (2022). "A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes." Royal Society of Chemistry.[Link]

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Exploratory

Strategic Target Deconvolution and Biological Screening of the N-(4-methylphenyl)piperidin-4-amine Scaffold

Executive Summary In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rapid drug discovery. N-(4-methylphenyl)piperidin-4-amine (CAS 518285-56-8) represents a highly versatile pharmacophore. Structurally, it combines a basic piperidine ring with a secondary amine linked to a lipophilic p-tolyl moiety.

This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals aiming to screen, validate, and optimize libraries derived from the N-(4-methylphenyl)piperidin-4-amine core. By detailing the pharmacophore rationale, self-validating high-throughput screening (HTS) protocols, and hit-triage strategies, this guide establishes a rigorous framework for target deconvolution.

Pharmacophore Analysis & Target Hypothesis

When deploying the N-(4-methylphenyl)piperidin-4-amine scaffold in target-based screening, researchers typically hypothesize activity across two major protein families based on historical success rates of the 4-aminopiperidine substructure[1]:

A. G Protein-Coupled Receptors (GPCRs)

The basic nitrogen of the piperidine ring is predominantly protonated at physiological pH (pH 7.4). This cationic center is primed to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32 in transmembrane helix 3), a hallmark interaction required for anchoring ligands in aminergic GPCRs such as serotonin (5-HT), dopamine, and somatostatin receptors[2]. Simultaneously, the p-tolyl group provides a rigid hydrophobic vector capable of occupying deep lipophilic pockets or engaging in π−π stacking with aromatic residues (e.g., Trp, Phe) within the orthosteric site.

B. Kinase Networks

4-aminopiperidine derivatives have been successfully elaborated into potent inhibitors of Protein Kinase B (PKB/Akt)[3] and dual inhibitors of the SMO/ERK pathways[4]. In the kinase hinge region, the secondary amine at the 4-position can act as a crucial hydrogen bond donor/acceptor, while the piperidine ring directs the p-tolyl group into the hydrophobic DFG-out pocket or adjacent allosteric regulatory sites.

G Ligand N-(4-methylphenyl) piperidin-4-amine Derivative GPCR GPCR (e.g., SSTR2/5-HT) Ligand->GPCR Binds orthosteric site GProtein G-alpha (s/i) GPCR->GProtein Conformational change AC Adenylate Cyclase GProtein->AC Modulates activity cAMP cAMP Production AC->cAMP ATP conversion

Fig 1. Mechanistic pathway of GPCR modulation by the 4-aminopiperidine scaffold.

High-Throughput Screening (HTS) Workflow

To systematically identify the biological targets of a library derived from this scaffold, a cascading workflow is required. The process moves from broad, high-throughput primary screens to highly specific, mechanistically grounded secondary validation assays.

Workflow Lib Library Synthesis (SNAr / Reductive Amination) Pri Primary HTS (TR-FRET cAMP / Kinase Panel) Lib->Pri Sec Secondary Validation (Dose-Response IC50/EC50) Pri->Sec Hits (>50% inhibition) Tox Cytotoxicity Counter-screen (CellTiter-Glo) Sec->Tox Active compounds Lead Lead Optimization (SAR & ADME) Tox->Lead High therapeutic index

Fig 2. Step-by-step biological target screening and triage workflow.

Self-Validating Experimental Protocols

A robust screening program requires protocols that inherently validate their own data. Below are the detailed methodologies for the two primary target classes, emphasizing the causality behind specific experimental conditions.

Protocol A: GPCR Activation/Antagonism Assay (cAMP TR-FRET)

This assay measures the accumulation or depletion of cyclic AMP (cAMP) to determine if the compound acts as an agonist or antagonist at Gαs​ or Gαi​ coupled receptors.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT2A) into a 384-well plate at 5,000 cells/well.

  • Buffer Optimization (Causality): Resuspend cells in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Why IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels and ensuring the assay measures true adenylate cyclase activity rather than fluctuating PDE kinetics.

  • Compound Addition: Dispense N-(4-methylphenyl)piperidin-4-amine derivatives at a final concentration of 10 µM (for primary screening) using an acoustic dispenser to minimize DMSO carryover (final DMSO < 0.5%).

  • Detection (Causality): Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) lysis buffer containing a Europium-labeled cAMP antibody and a ULight-cAMP tracer. Why TR-FRET? Small molecule libraries often contain auto-fluorescent compounds that cause false positives in standard fluorescence assays. TR-FRET utilizes a microsecond time delay before signal acquisition, ensuring that short-lived background fluorescence decays, thereby isolating the specific biological signal.

  • Self-Validation: Every plate must include a full dose-response curve of Forskolin (a direct Adenylate Cyclase activator) as a positive control. Calculate the Z'-factor per plate; only plates achieving a Z′>0.5 are accepted, ensuring statistical reliability.

Protocol B: Kinase Selectivity Profiling (Radiometric 33 P-ATP Assay)

To evaluate the scaffold's potential as a kinase inhibitor (e.g., against PKB/Akt), a radiometric assay is utilized as the gold standard.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Combine recombinant kinase (e.g., PKB β ) with its specific peptide substrate in a kinase buffer (HEPES pH 7.5, MgCl 2​ , EGTA, Brij-35).

  • ATP Titration (Causality): Initiate the reaction by adding a mixture of cold ATP and trace 33 P-ATP. The total ATP concentration must be strictly titrated to the apparent Michaelis constant ( Km​ ) for the specific kinase. Why match the Km​ ? Operating at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors—which the 4-aminopiperidine scaffold often produces[3]—while maintaining a sufficient signal-to-noise ratio. Using artificially high ATP concentrations would outcompete weak hits, leading to false negatives.

  • Incubation & Termination: Incubate for 2 hours at room temperature, then terminate the reaction by adding 3% phosphoric acid.

  • Filtration & Readout: Transfer the reaction to a P81 phosphocellulose filter plate. Wash extensively to remove unreacted 33 P-ATP, add scintillation fluid, and read on a microplate scintillation counter.

  • Self-Validation: Include Staurosporine (a pan-kinase inhibitor) as a reference control to define the assay's maximum inhibition baseline.

Data Presentation & Hit Triage

Once primary and secondary screening data are acquired, compounds must be triaged based on potency, selectivity, and cellular toxicity. The 4-aminopiperidine core has also shown utility in antiviral[5] and antifungal applications, making cytotoxicity counter-screens (like CellTiter-Glo) mandatory to ensure the observed effects are target-specific and not due to general membrane disruption.

Table 1: Hypothetical Screening Profile of N-(4-methylphenyl)piperidin-4-amine Derivatives

Compound IDScaffold Modification5-HT 2A​ IC 50​ (nM)PKB/Akt IC 50​ (nM)CC 50​ (µM)*Selectivity Index
Cmpd-001 Unmodified Core>10,0008,500>100N/A
Cmpd-042 N-benzyl substitution450 1,200>100>200
Cmpd-088 7-azaindole fusion1,20045 85>1000
Cmpd-112 Urea linkage at N412 >10,00050>4000

*CC 50​ determined via CellTiter-Glo Luminescent Cell Viability Assay in HEK293T cells.

Analysis: The unmodified core (Cmpd-001) exhibits weak, promiscuous binding. However, targeted derivatization rapidly drives selectivity. Fusing a 7-azaindole moiety (Cmpd-088) shifts the scaffold toward potent kinase inhibition[3], whereas introducing a urea linkage at the secondary amine (Cmpd-112) locks the compound into a conformation highly favorable for GPCR orthosteric binding.

Conclusion & Future Directions

The N-(4-methylphenyl)piperidin-4-amine scaffold is a powerful starting point for drug discovery, offering a synthetically tractable route to both GPCR modulators and kinase inhibitors. By employing rigorous, self-validating screening cascades—anchored by TR-FRET and Km​ -matched radiometric assays—researchers can confidently deconvolute the biological targets of this privileged chemotype.

Future optimization of hits derived from this scaffold should prioritize high-resolution structural biology (X-ray crystallography or Cryo-EM) to map the exact binding pose of the p-tolyl group, followed by multiparameter optimization to enhance in vivo ADME properties.

References

  • ACS Combinatorial Science Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies[Link][1]

  • PMC / National Institutes of Health Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence[Link][2]

  • Journal of Medicinal Chemistry - ACS Figshare Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration[Link][3]

  • PubMed / National Institutes of Health Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors[Link][4]

  • Journal of Medicinal Chemistry - ACS Publications Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly[Link][5]

Sources

Protocols & Analytical Methods

Method

catalytic amination methods for N-(4-methylphenyl)piperidin-4-amine

An In-Depth Guide to the Catalytic Synthesis of N-(4-methylphenyl)piperidin-4-amine This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Synthesis of N-(4-methylphenyl)piperidin-4-amine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic amination methods for synthesizing N-(4-methylphenyl)piperidin-4-amine. This key structural motif is prevalent in a range of biologically active compounds, making its efficient synthesis a topic of significant interest. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Two primary catalytic strategies are explored: Palladium-catalyzed Buchwald-Hartwig amination and catalytic reductive amination. Each section details the underlying principles, offers field-proven insights, and provides step-by-step protocols for practical application in a research setting.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction employs a palladium catalyst to couple an amine with an aryl halide. For the synthesis of N-(4-methylphenyl)piperidin-4-amine, this translates to the cross-coupling of piperidin-4-amine with an appropriate 4-tolyl halide, such as 4-bromotoluene. The power of this method lies in its broad functional group tolerance and its ability to create aryl-amine bonds that are otherwise challenging to form.[1]

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands (e.g., Xantphos, SPhos, RuPhos) are often employed to promote the key steps of the catalytic cycle and prevent catalyst decomposition.[3][4]

Catalytic Cycle Mechanism

The generally accepted mechanism proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4] The Pd(0) species is the active catalyst, which is regenerated at the end of each cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Ar-Pd(II)-NR'R''(L) amine_coordination->amido_complex hx_base [Base-H]X amine_coordination->hx_base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' (Product) reductive_elimination->product aryl_halide Ar-X (4-bromotoluene) aryl_halide->oxidative_addition amine R'R''NH (Piperidin-4-amine) + Base amine->amine_coordination Reductive_Amination_Workflow start_ketone N-Boc-4-Piperidone condensation Condensation (cat. Acid) start_ketone->condensation start_amine p-Toluidine start_amine->condensation iminium Iminium Ion Intermediate condensation->iminium reduction Reduction iminium->reduction product_boc N-Boc Protected Product reduction->product_boc deprotection Deprotection (TFA/HCl) product_boc->deprotection final_product Final Product deprotection->final_product hydride NaBH(OAc)₃ hydride->reduction

Sources

Application

Application Note: Site-Specific Incorporation of N-(4-methylphenyl)piperidin-4-amine (MPPA) into Peptidomimetic Scaffolds

Executive Summary The transition from native peptides to proteolytically stable peptidomimetics is a critical hurdle in drug development. Incorporating bulky, conformationally restricted diamines like N-(4-methylphenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to proteolytically stable peptidomimetics is a critical hurdle in drug development. Incorporating bulky, conformationally restricted diamines like N-(4-methylphenyl)piperidin-4-amine (MPPA) into peptide sequences offers a robust solution. MPPA features a flexible piperidine ring coupled with a rigid, hydrophobic p-tolyl moiety. This unique structural topology is highly effective for targeting shallow protein-protein interaction (PPI) interfaces, such as the WDR5-MLL complex[1], and for probing deep hydrophobic pockets like the substrate-binding site of P-glycoprotein[2].

This application note provides drug development professionals with self-validating, solid-phase peptide synthesis (SPPS) protocols to incorporate MPPA either as a urea-linked backbone constraint [3] or as a peptoid submonomer .

Physicochemical Profiling & Mechanistic Rationale

To successfully incorporate MPPA into a peptide sequence, one must exploit the massive electronic and steric differentiation between its two nitrogen centers.

  • N1 (Piperidine Nitrogen): A secondary aliphatic amine. It is highly nucleophilic and unhindered, allowing for rapid reaction with electrophiles at room temperature.

  • N4 (Aniline Nitrogen): A secondary aromatic amine. The lone pair is delocalized into the p-tolyl ring, rendering it a poor nucleophile. Furthermore, it is sterically hindered by the adjacent aromatic ring.

The Causality of Regioselectivity: Because of this inherent differentiation, MPPA does not require orthogonal protecting groups for SPPS incorporation. Electrophiles (such as isocyanates or α-halo acids) will exclusively and predictably react with the N1 piperidine nitrogen, leaving the N4 aniline nitrogen intact to serve as a hydrophobic capping group or a secondary pharmacophore.

Table 1: Comparative Reactivity Profile of MPPA Nitrogen Centers
Nitrogen CenterChemical ClassificationApprox. pKaNucleophilicityPreferred SPPS Reaction Pathway
N1 (Piperidine) Secondary Aliphatic9.5 – 10.5HighIsocyanate capture (Urea), SN2 Alkylation
N4 (Aniline) Secondary Aromatic4.0 – 5.0Very LowUnreactive under standard SPPS coupling conditions

Strategic Workflows for SPPS Incorporation

We detail two distinct pathways for MPPA incorporation. The Urea-Linked Pathway converts the N-terminus of a growing peptide into an isocyanate, which is then captured by MPPA. The Peptoid Submonomer Pathway utilizes an SN2 displacement of a bromoacetylated peptide to generate an N-alkylated hybrid.

Pathway A: Urea-Linked Peptidomimetic Capping

Urea bonds are utilized in peptidomimetics to enhance proteolytic stability and induce conformational rigidity, often stabilizing β-strand mimics[3].

UreaWorkflow A Resin-Bound Peptide (Free N-Terminus) B Triphosgene / DIPEA (CH2Cl2, 0°C) A->B C Peptidyl Isocyanate Intermediate B->C D MPPA Addition (DMF, RT) C->D E Urea-Linked MPPA Peptidomimetic D->E

Workflow for on-resin urea linkage generation using MPPA.

Pathway B: Peptoid Submonomer Alkylation

By shifting the side chain from the α-carbon to the nitrogen, peptoid hybrids completely abolish protease recognition while maintaining backbone spacing.

PeptoidWorkflow A Resin-Bound Peptide (Free N-Terminus) B Bromoacetic Acid / DIC (DMF, RT) A->B C Bromoacetylated Peptide B->C D MPPA (SN2 Displacement) (DMSO/DMF, 50°C) C->D E MPPA-Peptoid Hybrid D->E

Submonomer synthesis pathway for MPPA-peptoid hybrids.

Self-Validating Experimental Protocols

A protocol is only as reliable as its in-process analytics. The following methodologies are designed as self-validating systems , utilizing colorimetric assays at each critical junction to prevent the propagation of failed sequences.

Protocol A: On-Resin Urea Formation with MPPA

Mechanistic Note: Triphosgene is selected over 1,1'-Carbonyldiimidazole (CDI) because it generates a highly reactive isocyanate capable of overcoming the steric bulk of the resin matrix. N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the HCl byproduct, preventing premature cleavage of acid-sensitive linkers.

Step-by-Step Methodology:

  • Preparation: Swell 0.1 mmol of Fmoc-deprotected, resin-bound peptide in anhydrous CH₂Cl₂ for 30 minutes.

    • Validation Check: Perform a Kaiser test. A deep blue color confirms the presence of the free primary amine.

  • Isocyanate Generation: Cool the reaction vessel to 0 °C. Add a solution of triphosgene (0.05 mmol, 0.5 eq to generate 1.5 eq of phosgene equivalents) and DIPEA (0.3 mmol, 3 eq) in anhydrous CH₂Cl₂ (2 mL). Agitate gently for 30 minutes.

  • Wash & Verify: Drain the reactor and wash the resin rapidly with anhydrous CH₂Cl₂ (3 × 2 mL).

    • Validation Check: Perform a Kaiser test. A colorless/yellow result confirms complete conversion of the primary amine to the isocyanate.

  • MPPA Coupling: Dissolve MPPA (0.3 mmol, 3 eq) and DIPEA (0.3 mmol, 3 eq) in anhydrous DMF (2 mL). Add to the resin and agitate at room temperature for 2 hours.

  • Final Wash: Drain and wash the resin with DMF (3 × 2 mL) and CH₂Cl₂ (3 × 2 mL). The urea-linked MPPA sequence is now ready for cleavage or further modification.

Protocol B: Peptoid Submonomer Alkylation with MPPA

Mechanistic Note: The SN2 displacement of the bromide by the bulky MPPA is sterically demanding. We utilize a DMSO/DMF co-solvent system because DMSO is a polar aprotic solvent that strongly solvates cations but leaves the nucleophilic lone pair of the piperidine nitrogen unsolvated, maximizing its reactivity.

Step-by-Step Methodology:

  • Bromoacetylation: To 0.1 mmol of free N-terminal resin, add a pre-activated solution of bromoacetic acid (1.0 mmol, 10 eq) and N,N'-Diisopropylcarbodiimide (DIC) (1.0 mmol, 10 eq) in DMF (2 mL). Agitate at room temperature for 45 minutes.

    • Validation Check: Perform a Kaiser test. A colorless result confirms complete acylation.

  • Wash: Wash the resin extensively with DMF (5 × 2 mL) to remove all traces of unreacted bromoacetic acid.

  • SN2 Displacement: Dissolve MPPA (0.5 mmol, 5 eq) in a 1:1 mixture of anhydrous DMSO and DMF (2 mL). Add to the resin and heat to 50 °C using a microwave peptide synthesizer or heated shaking block for 90 minutes.

  • Wash & Verify: Drain and wash with DMF (3 × 2 mL) and CH₂Cl₂ (3 × 2 mL).

    • Validation Check: Perform a Chloranil test. Because the reaction converts the N1 piperidine nitrogen to a tertiary amine, but leaves the N4 aniline nitrogen as a secondary amine, the Chloranil test will yield a positive (blue/green) result , definitively proving the successful incorporation of the MPPA scaffold.

Table 2: Optimization Parameters for MPPA Incorporation
Incorporation MethodReagent EquivalentsSolvent SystemTempTimeAnalytical Validation
Urea Linkage 3.0 eq MPPADMF25 °C2 hrsNegative Kaiser (Pre-MPPA)
Peptoid Alkylation 5.0 eq MPPADMSO/DMF (1:1)50 °C1.5 hrsPositive Chloranil (Post-MPPA)

References

  • Source: Journal of Medicinal Chemistry (via NIH PMC)
  • Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction Source: ACS Medicinal Chemistry Letters URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(4-methylphenyl)piperidin-4-amine Crystallization

Welcome to the Technical Support Center. N-(4-methylphenyl)piperidin-4-amine is a highly versatile secondary amine intermediate used in the synthesis of complex pharmaceutical architectures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-(4-methylphenyl)piperidin-4-amine is a highly versatile secondary amine intermediate used in the synthesis of complex pharmaceutical architectures. Typically synthesized via the reductive amination of a 4-piperidone derivative with p-toluidine, the crude product often contains unreacted starting materials, bis-alkylated byproducts, and oxidized colored impurities.

This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to help you achieve high-purity crystallization.

Section 1: Fundamental Principles & Troubleshooting FAQs

Q1: Why does my N-(4-methylphenyl)piperidin-4-amine consistently "oil out" instead of forming crystals? Causality & Mechanism: Piperidine derivatives frequently exhibit low lattice energies due to their high conformational flexibility (rapidly interconverting between various chair conformations). When the cooling rate is too rapid or the solvent system is highly polar, the compound separates as a supersaturated liquid phase (oiling out) rather than nucleating into an ordered solid 1. Furthermore, trace moisture heavily disrupts the intermolecular hydrogen bonding required for crystal lattice formation. Solution: Utilize a two-solvent (good/poor) system such as Ethanol/Water or Dichloromethane/Hexane. Dissolve the crude mixture in a minimal amount of the "good" solvent at an elevated temperature and titrate in the "poor" anti-solvent until slight turbidity is observed. Allow the flask to cool slowly to room temperature before applying an ice bath.

Q2: The isolated crystals have a persistent yellow or brown tint, even though HPLC shows >95% purity. What causes this and how do I remove it? Causality & Mechanism: The yellow/brown tint is almost always caused by trace amounts of unreacted p-toluidine (an aniline derivative) or its auto-oxidation products (e.g., quinone-imines or azo compounds) 2. These highly conjugated impurities have massive molar extinction coefficients, meaning even <0.1% contamination will visibly discolor the bulk product. Piperidine derivatives can trap these soluble colorants within their crystal lattice during rapid precipitation 3. Solution: Incorporate an activated charcoal treatment during the hot dissolution phase. The high surface area and porosity of activated carbon selectively adsorb these planar, highly conjugated impurities before crystallization begins.

Q3: How can I separate the target secondary amine from structurally similar neutral impurities or unreacted piperidone? Causality & Mechanism: N-(4-methylphenyl)piperidin-4-amine possesses two nitrogen atoms with vastly different basicities. The piperidine ring nitrogen is strongly basic (pKa ~10), while the exocyclic aniline-type nitrogen is weakly basic (pKa ~4.5). By exploiting this basicity differential, you can form a mono-salt (e.g., hydrochloride or tartrate) 3. Salt formation drastically increases the lattice energy and melting point, forcing the target compound to crystallize while leaving non-basic impurities (like unreacted ketones) completely dissolved in the mother liquor.

Section 2: Experimental Protocols

Protocol A: Pre-Crystallization Acid-Base Wash

Purpose: A self-validating liquid-liquid extraction to purge neutral/acidic impurities prior to crystallization.

  • Dissolution: Dissolve 10 g of crude N-(4-methylphenyl)piperidin-4-amine in 100 mL of Ethyl Acetate (EtOAc).

  • Acid Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1M HCl. Shake vigorously and allow phase separation. The basic target compound protonates and migrates to the aqueous layer. Discard the organic layer (which retains neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath to 0–5°C. Slowly add 2M NaOH dropwise with continuous stirring until the pH reaches >12. The target compound will deprotonate and precipitate out as a free base.

  • Recovery: Extract the aqueous layer with 2 x 75 mL of fresh EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a semi-pure solid.

Protocol B: Single-Solvent Recrystallization with Activated Charcoal

Purpose: To remove trace colored oxidation products and obtain high-purity crystals 4.

  • Hot Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal volume of absolute ethanol (approx. 3–5 mL per gram of compound). Heat gently to reflux until complete dissolution occurs.

  • Charcoal Addition: Remove from heat momentarily to prevent boil-over. Add 5–10% w/w activated charcoal. Boil gently for 10 minutes.

  • Hot Filtration: Quickly filter the hot suspension through a pre-warmed Büchner funnel equipped with a Celite pad (or fluted filter paper) into a pre-warmed receiving flask.

  • Controlled Cooling: Cover the flask with a watch glass. Allow it to cool undisturbed to room temperature over 2–3 hours. Do not agitate, as this promotes amorphous precipitation.

  • Harvesting: Once room temperature is reached, place the flask in an ice bath for 30 minutes. Collect the white crystalline solid via vacuum filtration. Wash with a minimal amount of ice-cold ethanol.

Section 3: Quantitative Data Summary

Solvent SystemRatio (v/v)Crystallization OutcomePurity (HPLC)Yield RecoveryImpurity Profile Notes
Absolute EthanolN/ASlow, well-defined prisms98.5%75%Excellent for removing polar impurities; requires charcoal for color.
Ethyl Acetate / Hexane1:3Rapid precipitation96.0%88%Prone to oiling out if cooled too fast; traps trace p-toluidine.
Isopropanol (IPA)N/AModerate cooling rate99.1%82%Superior to EtOH for purging bis-alkylated byproducts.
Water (as HCl Salt)N/ADense crystalline needles>99.5%92%Highest purity; completely removes unreacted 4-piperidone.

Section 4: Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Crude N-(4-methylphenyl) piperidin-4-amine ColorCheck Are colored impurities (oxidized p-toluidine) present? Start->ColorCheck Charcoal Hot Dissolution with Activated Charcoal & Filter ColorCheck->Charcoal Yes OilingCheck Does the compound 'oil out' upon cooling? ColorCheck->OilingCheck No Charcoal->OilingCheck SolventAdj Adjust Solvent Polarity (Add Anti-solvent / Seed) OilingCheck->SolventAdj Yes SaltForm Convert to HCl/Tartrate Salt for Enhanced Crystallinity OilingCheck->SaltForm No SolventAdj->SaltForm Persistent Oiling Pure High-Purity Crystalline Product (>99%) SaltForm->Pure

Decision-making workflow for troubleshooting N-(4-methylphenyl)piperidin-4-amine crystallization.

Section 5: References

  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. BenchChem Tech Support. 1

  • Process for producing purified piperidine derivative. Google Patents (WO2002085858A1). 3

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters 4 (2021) 192-199. 4

  • Para-methyl 4-anilino-1-boc-piperidine. BenchChem Product Notes. 2

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for N-(4-methylphenyl)piperidin-4-amine

Welcome to the technical support center for the chromatographic analysis of N-(4-methylphenyl)piperidin-4-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of N-(4-methylphenyl)piperidin-4-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on developing robust and efficient HPLC methods for this compound. As a basic aromatic amine, N-(4-methylphenyl)piperidin-4-amine presents unique challenges in reversed-phase chromatography, primarily related to retention time control and peak shape.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these challenges. Our approach is rooted in explaining the fundamental principles of chromatography, enabling you to make informed decisions and build a self-validating, reliable HPLC method.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method begins with a thorough understanding of the analyte's chemical properties. N-(4-methylphenyl)piperidin-4-amine is a basic compound due to the presence of two nitrogen atoms—a secondary amine on the piperidine ring and a secondary aromatic amine. These properties are the primary drivers of its behavior on a reversed-phase column.

PropertyValue / Predicted ValueSignificance for HPLC Method Development
Molecular Formula C₁₂H₁₈N₂Indicates a relatively small, non-polar core with basic functional groups.
Molecular Weight 190.28 g/mol [1]Influences diffusion and mass transfer characteristics.
Predicted XlogP 2.4[2]Suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Predicted pKa ~9.5-10.5 (Piperidine N), ~4-5 (Aniline N)The piperidine nitrogen is strongly basic, while the aniline nitrogen is weakly basic. The piperidine pKa is the most critical parameter; the mobile phase pH must be carefully controlled relative to this value to achieve consistent retention and good peak shape.[3]
Solubility Soluble in organic solvents.Sample preparation should use a diluent compatible with the mobile phase to ensure good peak shape.[4]

Troubleshooting Guide: A-Question-and-Answer-Approach

This section directly addresses common issues encountered during the analysis of N-(4-methylphenyl)piperidin-4-amine.

Issue 1: Poor Peak Shape - Tailing

Q: My peak for N-(4-methylphenyl)piperidin-4-amine is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is the most common problem for basic compounds like yours. The primary cause is unwanted secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[5] At a typical mobile phase pH (e.g., 3 to 7), your compound's basic piperidine nitrogen will be protonated (positively charged), making it highly susceptible to this interaction.

Here’s how to resolve it:

  • Work at a Low pH (Ion Suppression of Silanols): By lowering the mobile phase pH to between 2.5 and 3.0, you can suppress the ionization of the silanol groups on the silica surface, neutralizing them and minimizing the ionic interaction that causes tailing.[6] A buffer like 10-20 mM potassium phosphate at pH 2.5 is ideal for this purpose.[6]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica ("Type B") which has fewer metal impurities and a lower concentration of acidic silanol groups.[7] Furthermore, "end-capping" chemically derivatizes most of the remaining silanols, making them inert. Using such a column is one of the most effective ways to prevent tailing.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites on the stationary phase, reducing the opportunity for your analyte to interact with them.[5] Be mindful not to exceed the solubility limit of the buffer in the organic portion of your mobile phase.

  • Consider a "Competing Base": While less common with modern columns, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can be effective.[7] The TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte.

Tailing Peak Tailing Observed? Cause Cause: Analyte interaction with ionized silanols Tailing->Cause Yes Sol1 Solution 1: Lower Mobile Phase pH (e.g., pH 2.5-3.0) Cause->Sol1 Sol2 Solution 2: Use High-Purity, End-Capped Column Cause->Sol2 Sol3 Solution 3: Increase Buffer Concentration Cause->Sol3 Result Improved Peak Symmetry Sol1->Result Sol2->Result Sol3->Result

Fig 1. Troubleshooting logic for peak tailing.
Issue 2: Inconsistent or Drifting Retention Times

Q: My retention time for N-(4-methylphenyl)piperidin-4-amine is shifting from one injection to the next. What should I investigate?

A: Retention time instability is a serious issue that compromises the reliability of your method. For a basic compound, the most likely culprits are related to the mobile phase pH, system temperature, or column equilibration.

  • Mobile Phase pH Instability: Because your analyte has a high pKa, even small shifts in the mobile phase pH can significantly alter its degree of ionization, leading to large changes in retention time.[8] The retention of basic compounds increases as the pH increases (becomes less ionized and more hydrophobic).[3]

    • Solution: Always use a buffer, especially when operating in the pH range of 2-8. Ensure the buffer is prepared fresh daily and has a pKa within +/- 1 unit of your target pH for maximum buffering capacity.[9]

  • Column Temperature Fluctuations: Changes in ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, causing retention times to drift.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30-40 °C). This is essential for reproducible chromatography.

  • Insufficient Column Equilibration: If you are running a gradient method, failing to re-equilibrate the column to the initial mobile phase conditions for a sufficient amount of time will cause the retention time of the first peak to shift in subsequent runs.

    • Solution: Ensure your column is equilibrated with at least 10-15 column volumes of the starting mobile phase composition before each injection. Monitor the baseline and system pressure for stability.

Issue 3: No or Very Little Retention

Q: My compound is eluting at or near the void volume (t₀). How can I increase its retention time?

A: Elution at the void volume indicates that your analyte has minimal interaction with the stationary phase. For N-(4-methylphenyl)piperidin-4-amine, this typically happens under conditions where it is fully ionized and/or the mobile phase is too "strong" (contains too much organic solvent).

  • Increase Mobile Phase pH: At a very low pH (e.g., <2), the compound is fully protonated (BH⁺), making it very polar and less likely to be retained on a non-polar C18 column.[1] By carefully increasing the mobile phase pH towards the pKa of the aniline nitrogen (~pH 4-5) or even higher (if using a pH-stable column), you can decrease its ionization, increase its hydrophobicity, and thereby increase its retention time.[2]

  • Decrease the Amount of Organic Modifier: The most straightforward way to increase retention in reversed-phase HPLC is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A weaker mobile phase will encourage the analyte to partition more into the stationary phase.

  • Choose a Different Stationary Phase: If the above methods are insufficient, consider a column with a different selectivity. A phenyl-hexyl stationary phase, for example, can offer alternative pi-pi interactions with the aromatic ring of your analyte, potentially increasing retention compared to a standard C18.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound? A1: A robust starting point for method development is crucial. Based on its physicochemical properties, a reversed-phase method is most appropriate.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmA standard C18 provides a good balance of retention and efficiency for this moderately hydrophobic compound.[10]
Mobile Phase A 0.1% Formic Acid or 20mM Phosphate Buffer in Water, pH 2.8Low pH minimizes silanol interactions and provides good peak shape. Formic acid is MS-compatible.
Mobile Phase B AcetonitrileAcetonitrile generally provides lower backpressure and better peak efficiency than methanol.
Gradient 5% to 95% B over 15 minutesA broad gradient is an effective way to scout for the approximate elution conditions.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nmThe phenyl ring provides strong UV absorbance.
Injection Vol. 5-10 µLA small volume minimizes potential for peak distortion from the sample solvent.

Q2: How do I select the right buffer and pH? A2: Buffer selection is critical for controlling the ionization state of your basic analyte.

  • Buffering Range: Choose a buffer with a pKa that is within ±1 pH unit of your desired mobile phase pH. For example, a phosphate buffer (pKa₁ ≈ 2.1) is excellent for controlling pH in the 2-3 range. An acetate buffer (pKa ≈ 4.8) is suitable for the pH 4-6 range.

  • Analyte pKa: To ensure reproducibility, the mobile phase pH should be set at least 1.5 to 2 pH units away from the analyte's pKa. Since the piperidine nitrogen has a high pKa (~9.5-10.5), operating at a low pH (e.g., 2.5-3.0) ensures it is consistently in its fully protonated form, leading to stable retention times.

Q3: Can I use methanol instead of acetonitrile as the organic modifier? A3: Yes, methanol is a viable alternative to acetonitrile. It has different selectivity and can sometimes improve the resolution of closely eluting peaks. However, be aware that methanol is more viscous and will generate higher backpressure. It may also lead to broader peaks compared to acetonitrile for some analytes.

Experimental Protocols

Protocol 1: Initial HPLC Method Development and Screening

This protocol outlines a systematic approach to establishing initial chromatographic conditions.

  • Sample Preparation:

    • Accurately prepare a 100 µg/mL stock solution of N-(4-methylphenyl)piperidin-4-amine in methanol.

    • Dilute this stock solution to 10 µg/mL using a diluent that matches the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the final sample through a 0.22 µm syringe filter.

  • HPLC System Preparation:

    • Set up the HPLC system with the conditions outlined in the "Starting Point" table (FAQ1).

    • Thoroughly purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase (95% A, 5% B) for at least 20 minutes or until a stable baseline is observed.

  • Execution:

    • Inject 10 µL of the prepared sample.

    • Run the scouting gradient (5% to 95% B over 15 minutes).

    • Hold at 95% B for 2 minutes to wash the column.

    • Return to initial conditions (5% B) and re-equilibrate for 5 minutes.

  • Data Analysis:

    • Determine the retention time of the analyte.

    • Calculate the approximate percentage of organic modifier (%B) required to elute the peak using the retention time and gradient delay.

    • Assess the peak shape (tailing factor, symmetry).

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep_Sample Prepare & Filter Sample (10 µg/mL) Prep_System Setup HPLC System & Equilibrate Column Inject Inject 10 µL Sample Prep_System->Inject Run Run Scouting Gradient (5-95% B over 15 min) Inject->Run Analyze Determine Retention Time & Assess Peak Shape Run->Analyze Optimize Optimize Gradient based on Elution %B Analyze->Optimize

Fig 2. Workflow for initial HPLC method screening.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • PubChem. N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChemLite. N-(4-methylphenyl)piperidin-4-amine (C12H18N2). PubChemLite. [Link]

  • Cheméo. N-Phenyl-4-piperidinamine. Cheméo. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • NIST. N-Phenyl-4-piperidinamine. NIST WebBook. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • PharmaCores. Your guide to select the buffer in HPLC development part 1. PharmaCores. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. ACE HPLC. [Link]

Sources

Troubleshooting

preventing degradation of N-(4-methylphenyl)piperidin-4-amine during storage

Technical Support Center: N-(4-methylphenyl)piperidin-4-amine Welcome to the technical support guide for N-(4-methylphenyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(4-methylphenyl)piperidin-4-amine

Welcome to the technical support guide for N-(4-methylphenyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a molecule with both a secondary aromatic amine and a piperidine ring, its stability is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, evidence-based answers to common questions and troubleshooting advice grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of N-(4-methylphenyl)piperidin-4-amine during storage?

The chemical structure of N-(4-methylphenyl)piperidin-4-amine contains functional groups susceptible to environmental factors. The primary drivers of degradation are:

  • Oxidation: The secondary amine is highly susceptible to oxidation from atmospheric oxygen.[1] This is often the most significant degradation pathway for aromatic amines, potentially leading to the formation of N-oxides, hydroxylamines, or colored impurities.[1][2] The process can be catalyzed by trace metal impurities.[3]

  • Light Exposure: Aromatic compounds can absorb UV light, leading to photodegradation.[1] This can result in complex decomposition products and a noticeable change in the material's appearance.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][4] Storing the compound at ambient or elevated temperatures will significantly shorten its shelf-life.

  • Moisture: Amines are often hygroscopic, meaning they can readily absorb moisture from the air.[4] This can lead to clumping of the solid material and, in solution, may facilitate hydrolytic degradation pathways, especially under non-neutral pH conditions.

Q2: What are the most probable chemical degradation pathways for this compound?

Based on its structure, the following pathways are most likely. Understanding these helps in designing effective preventative measures.

cluster_0 Degradation Pathways A N-(4-methylphenyl)piperidin-4-amine (Parent Compound) B Oxidation (N-Oxides, Colored Dimers) A->B O₂ (Air) C Photodegradation (Radical Species, Complex Products) A->C UV Light D Thermal Degradation (Ring Opening, Rearrangement) A->D Heat (Δ)

Caption: Probable degradation pathways for N-(4-methylphenyl)piperidin-4-amine.

  • Oxidative Degradation: This is the most common pathway for secondary aromatic amines.[1] The nitrogen lone pair can be attacked by oxygen, leading to various oxidized species. This process is often autocatalytic and results in discoloration (e.g., turning yellow, brown, or purple).

  • Photodegradation: The aromatic ring makes the molecule susceptible to degradation upon exposure to UV light.[1] This can initiate radical chain reactions, leading to a variety of complex and often polymeric byproducts.

  • Thermal Degradation: While piperidine rings are relatively stable, high temperatures can promote degradation, potentially through ring-opening reactions, especially in the presence of catalysts or impurities.[3]

Q3: What are the visible signs of degradation I should watch for?

Degradation is often accompanied by observable physical changes. If you notice any of the following, it is crucial to re-analyze the compound's purity before use:

  • Change in Color: The most common indicator. Pure N-(4-methylphenyl)piperidin-4-amine should be a white to off-white solid. The development of a yellow, brown, or pink hue is a strong sign of oxidative or light-induced degradation.[1]

  • Change in Physical State: Clumping or melting of the solid below its specified melting point can indicate the absorption of moisture or the presence of impurities.

  • Insolubility: If a previously soluble batch of the compound now shows particulate matter or fails to dissolve completely in the same solvent, degradation products may have formed.[1]

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Action & Scientific Rationale
Compound has darkened (yellow/brown) upon receipt or during storage. Oxidative and/or Photodegradation: The container was likely improperly sealed, stored under a normal atmosphere, or exposed to light.Action: Immediately transfer the compound to a fresh amber glass vial, purge with an inert gas (argon or nitrogen), and store in a freezer. Rationale: This minimizes further exposure to oxygen and light, the primary drivers of discoloration.[1] An inert atmosphere displaces oxygen, preventing further oxidation of the amine.
Inconsistent or poor results in biological assays. Loss of Purity/Activity: The compound has likely degraded, reducing the concentration of the active molecule.Action: Perform a purity analysis using HPLC or LC-MS. Compare the chromatogram to a reference standard or data from a freshly opened vial. Rationale: A decrease in the area of the main peak or the appearance of new peaks confirms degradation.[1] Using a quantified, pure sample is essential for reproducible pharmacology.
New peaks appear in HPLC/LC-MS analysis over time. Formation of Degradation Products: The sample is actively degrading under the current storage conditions (likely in solution).Action: Prepare fresh stock solutions for each experiment from a solid that has been stored properly. If solutions must be stored, aliquot them into single-use vials, purge with inert gas, and store at -80°C. Rationale: Freezing minimizes molecular motion and reaction kinetics, while aliquoting prevents repeated freeze-thaw cycles which can introduce moisture and oxygen.

Protocols for Storage and Stability Assessment

Protocol 1: Recommended Storage of Solid Compound

The key to long-term stability is minimizing exposure to air, light, and moisture from the moment the container is first opened.

  • Environment: Handle the solid compound in a controlled environment, preferably within a glove box or on a bench with a localized inert gas stream.

  • Aliquotting: Upon receiving a new bottle, avoid using it as a "community" stock. Immediately aliquot the material into smaller, appropriately sized amber glass vials based on expected experimental needs.

  • Inert Atmosphere: Before sealing each new aliquot, flush the vial headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds. This displaces atmospheric oxygen.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. Secure the cap tightly and wrap the cap/vial interface with parafilm as an extra barrier against moisture ingress.

  • Storage Location: Place the sealed vials inside a desiccator containing a suitable desiccant (e.g., silica gel). Store the entire desiccator in a freezer, preferably at -20°C or below.[1]

Protocol 2: Preparation and Storage of Stock Solutions

Solutions are significantly less stable than the solid material. Best practice is to prepare them fresh. If storage is unavoidable, follow these steps rigorously.

  • Solvent Preparation: Use high-purity, anhydrous solvents. It is critical to deoxygenate the solvent before use by sparging with argon or nitrogen for at least 20-30 minutes.[1]

  • Dissolution: Prepare the stock solution under an inert atmosphere. Weigh the solid and add the deoxygenated solvent via a syringe or cannula.

  • Filtration (Optional): If any particulates are visible, filter the solution through a 0.22 µm PTFE syringe filter.

  • Storage: Store the solution in single-use aliquots in amber glass vials. Flush the headspace with inert gas before sealing. For long-term storage, -80°C is strongly recommended.

Table 1: Summary of Recommended Storage Conditions
Form Temperature Atmosphere Light Protection Container Typical Shelf-Life
Solid -20°C or belowInert (Argon/Nitrogen)Required (Amber Vial)Glass, PTFE-lined cap>1 Year (if handled properly)
Solution -80°C (Recommended)Inert (Argon/Nitrogen)Required (Amber Vial)Glass, PTFE-lined capDays to Weeks (highly dependent on solvent and concentration)

Workflow for Degradation Prevention

The following diagram illustrates the critical control points for maintaining the stability of N-(4-methylphenyl)piperidin-4-amine.

cluster_threats Environmental Threats cluster_compound Compound Integrity cluster_controls Protective Measures T1 Atmospheric Oxygen C N-(4-methylphenyl) -piperidin-4-amine T1->C Oxidation T2 UV Light T2->C Photodegradation T3 Moisture T3->C Hydrolysis T4 High Temperature T4->C Thermal Degradation M1 Inert Gas Purge (Ar or N₂) C->M1 M2 Amber Vials C->M2 M3 Desiccator Use C->M3 M4 Freezer Storage (-20°C to -80°C) C->M4 M1->T1 Blocks M2->T2 Blocks M3->T3 Blocks M4->T4 Slows

Caption: Key threats to compound stability and the corresponding preventative measures.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2015). ResearchGate. Retrieved from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2022). ResearchGate. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(12), 7049–7056. Available at: [Link]

  • Graves, D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4068. Available at: [Link]

  • Pabel, U., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2186-2195. Available at: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. (n.d.). MatheO. Retrieved from [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2019). ResearchGate. Retrieved from [Link]

  • Steps involved for the analyses of degraded amines using GC. (n.d.). ResearchGate. Retrieved from [Link]

  • Measurement methods for selected emissions from amine-based carbon capture plants. (n.d.). FORCE Technology. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (1984). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available at: [Link]

Sources

Optimization

Technical Support Center: N-(4-methylphenyl)piperidin-4-amine LC-MS Optimization

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the electrospray ionization (ESI) of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the electrospray ionization (ESI) of N-(4-methylphenyl)piperidin-4-amine (CAS 518285-56-8).

This molecule features two distinct basic sites: a highly basic secondary amine within the piperidine ring (pKa ~10–11) and a less basic aniline-like secondary amine (pKa ~4.5). Because of its strong basicity, it is an ideal candidate for Positive Electrospray Ionization (ESI+) . However, its structural properties make it susceptible to specific analytical challenges, including ion suppression, in-source fragmentation, and adduct formation.

Core Principles of Ionization for Basic Amines

To achieve sub-nanogram sensitivity, we must align the solution-phase chemistry with the gas-phase physics of the ESI source. For basic amines, ionization is governed by the Ion Evaporation Model (IEM) . The analyte must be fully protonated in the liquid phase before entering the Taylor cone. As the charged droplet evaporates and reaches the Rayleigh limit, the high charge density forces the ejection of the small, protonated [M+H]⁺ ion (m/z 191.1) into the gas phase.

ESI_Mechanism A Taylor Cone Formation (High Voltage Applied) B Charged Droplet Emission (Analyte + H+ + Solvent) A->B 3.0 - 4.5 kV C Solvent Evaporation (Heated N2 Gas) B->C Heat / Nebulizer Gas D Coulombic Fission (Rayleigh Limit Reached) C->D Desolvation D->C Progeny Droplets E Ion Evaporation Model (IEM) Small Molecule Ejection D->E Radius < 10 nm F Gas-Phase [M+H]+ m/z 191.1 E->F MS Intake

ESI droplet desolvation and gas-phase ion formation pathway for basic molecules.

Experimental Protocols: System Optimization

Do not rely on default instrument autotunes. To maximize the signal-to-noise (S/N) ratio for N-(4-methylphenyl)piperidin-4-amine, follow this self-validating, step-by-step methodology[1].

Protocol A: Mobile Phase & Additive Selection

The choice of acid modifier is the single most critical factor for this molecule.

  • Prepare the Aqueous Phase (A): Optima LC-MS grade Water + 0.1% Formic Acid (FA) (v/v).

  • Prepare the Organic Phase (B): Optima LC-MS grade Acetonitrile + 0.1% FA (v/v).

  • Causality Check: The pH of 0.1% FA is approximately 2.7. This is well below the pKa of the piperidine nitrogen (~11), ensuring 100% solution-phase protonation prior to aerosolization[2].

Protocol B: Infusion-Based Source Tuning
  • Prepare a 100 ng/mL standard of the analyte in 50:50 A:B.

  • Connect a syringe pump directly to the ESI source via a PEEK union (bypass the LC column to isolate source dynamics). Set the flow rate to 10 µL/min .

  • Capillary Voltage Optimization: Monitor the Extracted Ion Chromatogram (XIC) for m/z 191.1. Ramp the capillary voltage from 2.0 kV to 5.0 kV in 0.5 kV increments. Select the voltage that yields the highest stable plateau before signal erraticism (which indicates corona discharge).

  • Desolvation Tuning: Increase the drying gas temperature in 20 °C increments (from 250 °C to 400 °C). Stop when the signal plateaus; excessive heat will cause thermal degradation of the secondary amine bonds.

Quantitative Data: Target ESI+ Parameters
ParameterRecommended RangeMechanistic Purpose
Mobile Phase Additive 0.1% Formic AcidProvides gas-phase protons; highly volatile[3].
Capillary Voltage 3.0 kV – 4.0 kVEstablishes the Taylor cone; molecule-dependent[2].
Desolvation Temp 300 °C – 350 °CAccelerates droplet evaporation to reach the Rayleigh limit.
Nebulizer Gas Flow 8 – 12 L/minConstrains droplet size for efficient charging[2].
Cone/Fragmentor Voltage 20 V – 40 VPrevents in-source fragmentation of the piperidine ring.

Troubleshooting Guides & FAQs

Q1: I am experiencing severe signal suppression. Should I use Trifluoroacetic Acid (TFA) to improve my chromatography?

Absolutely not. While TFA is an excellent ion-pairing agent that improves peak shape in reversed-phase HPLC, it causes catastrophic ion suppression in ESI-MS[4].

  • The Causality: TFA forms strong, tightly bound ion pairs with the protonated piperidine nitrogen in the liquid phase. As the ESI droplet evaporates, these ion pairs fail to dissociate. The resulting complex is electrically neutral, meaning it cannot be ejected into the gas phase via the Ion Evaporation Model, rendering it invisible to the mass spectrometer[5].

  • The Fix: Switch immediately to 0.1% Formic Acid. If peak shape suffers, utilize a superficially porous particle (Core-Shell) column or add a supercharging agent like m-nitrobenzyl alcohol (m-NBA) to rescue the signal[4].

Q2: My spectra show high abundances of [M+Na]⁺ (m/z 213.1) and [M+K]⁺ (m/z 229.1) instead of the desired [M+H]⁺. How do I fix this?

Alkali metal adducts occur when ambient sodium or potassium (from glassware or low-grade solvents) outcompetes protons for the basic amine sites during droplet desolvation[2].

  • The Fix: Introduce a volatile buffer. Add 5 mM Ammonium Formate to your mobile phase. The ammonium ion (NH₄⁺) acts as a highly efficient gas-phase proton donor. It will physically displace the sodium ions in the droplet, driving the equilibrium entirely toward the [M+H]⁺ species.

Q3: I am seeing an unexplained peak at a lower m/z that perfectly co-elutes with my analyte. Is this an impurity?

It is highly likely you are observing in-source fragmentation . The bond connecting the piperidine ring to the aniline group is sterically strained and susceptible to cleavage if the ions are accelerated too violently in the intermediate pressure region of the source.

  • The Fix: Lower your Cone Voltage (Waters), Fragmentor Voltage (Agilent), or Declustering Potential (Sciex). High voltages here cause Collision-Induced Dissociation (CID) with residual solvent gas before the ions even reach the mass analyzer. Drop the voltage by 50% and observe if the parent ion (m/z 191.1) intensity recovers.

Troubleshooting Start Issue: Low[M+H]+ Signal Q1 Are Na+/K+ adducts present? Start->Q1 Yes1 Add 5mM Ammonium Formate or increase Formic Acid Q1->Yes1 Yes No1 Is TFA in the mobile phase? Q1->No1 No Yes2 Switch to 0.1% Formic Acid (TFA causes ion suppression) No1->Yes2 Yes No2 Optimize Source Parameters No1->No2 No Opt Lower Fragmentor Voltage (Check for in-source fragmentation) No2->Opt

Decision tree for troubleshooting low MS signal of N-(4-methylphenyl)piperidin-4-amine.

Q4: Does the physical position of the ESI probe matter for this specific molecule?

Yes. Probe positioning dictates which portion of the spray plume is sampled by the MS inlet. N-(4-methylphenyl)piperidin-4-amine is a relatively small, polar molecule. Smaller, polar analytes desolvate faster and migrate to the outer edges of the droplet earlier than large hydrophobic proteins.

  • The Fix: Adjust the micrometer on your ESI probe to position the sprayer slightly farther away from the sampling cone. This allows adequate time for complete desolvation of the highly aqueous droplets and prevents un-desolvated matrix clusters from entering the MS and causing baseline noise[2].

References

  • Optimizing Secondary Electrospray Ionization High-Resolution Mass Spectrometry for the Analysis of Volatile Fatty Acids from Gut Microbiome National Center for Biotechnology Information (PMC)[Link]

  • 10 Tips for Electrospray Ionisation LC-MS Element Lab Solutions[Link]

  • Enhancing sensitivity of liquid chromatography–mass spectrometry of peptides and proteins using supercharging agents eScholarship (University of California)[Link]

  • Signal and Charge Enhancement for Protein Analysis by Liquid Chromatography-Mass Spectrometry with Desorption Electrospray Ionization National Center for Biotechnology Information (PMC)[Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling LCGC International[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in N-(4-methylphenyl)piperidin-4-amine Screening

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating false positive results encountered during the screening of N-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating false positive results encountered during the screening of N-(4-methylphenyl)piperidin-4-amine and its analogs. High-throughput screening (HTS) is a cornerstone of modern drug discovery, but its efficiency can be compromised by compounds that appear active due to assay interference rather than specific interaction with the intended biological target.[1][2] This guide offers a structured, question-and-answer-based approach to systematically troubleshoot and validate hits, ensuring that valuable resources are focused on genuine leads.

Frequently Asked Questions (FAQs)

Q1: My primary screen identified N-(4-methylphenyl)piperidin-4-amine as a hit. What are the immediate next steps to build confidence in this result?

A1: An initial hit from a primary screen is the first step in a long validation process.[3] Before committing to extensive follow-up studies, it is crucial to rule out common sources of assay artifacts. The immediate next steps should involve a systematic process of hit confirmation and triage. This includes:

  • Re-testing: Confirm the activity by re-testing the original compound from the same stock solution.

  • Fresh Sample Analysis: Procure or synthesize a fresh sample of N-(4-methylphenyl)piperidin-4-amine to rule out degradation or contamination of the original screening sample.[3]

  • Dose-Response Curve: Generate a full dose-response curve to confirm the potency and determine the Hill slope. Atypical curve shapes or steep Hill slopes can be indicative of non-specific mechanisms like aggregation.[3]

  • Computational Assessment: Utilize computational tools to check if N-(4-methylphenyl)piperidin-4-amine or its substructures are known Pan-Assay Interference Compounds (PAINS) or frequent hitters.[1][4] While the core scaffold of N-(4-methylphenyl)piperidin-4-amine is not a classic PAIN, some derivatives could contain problematic functional groups.[5][6]

Q2: What structural features of N-(4-methylphenyl)piperidin-4-amine might predispose it to causing false positives?

A2: While N-(4-methylphenyl)piperidin-4-amine itself is not an obvious promiscuous compound, certain features of its chemical class could contribute to assay interference under specific conditions:

  • Basic Amine Group: The piperidine nitrogen and the secondary amine are basic. Depending on the assay buffer pH, the compound's protonation state will vary, which can affect its solubility and propensity to interact non-specifically with assay components.

  • Aromatic Ring: The 4-methylphenyl group provides a hydrophobic surface that could contribute to aggregation at higher concentrations.

  • Potential for Reactivity: While the structure is relatively stable, secondary amines can be susceptible to oxidation or can participate in other reactions depending on the assay conditions and the presence of reactive species.

  • Solubility: Like many small molecules, its solubility in aqueous assay buffers may be limited. Compounds that are run at or near their solubility limit are more prone to precipitation or aggregation, a leading cause of false positives.[1][7]

Q3: What are the most common mechanisms of false positives in HTS, and how might they apply to my compound?

A3: The most prevalent mechanisms for false positives in HTS can be broadly categorized as follows, and any of them could be a potential issue for a hit like N-(4-methylphenyl)piperidin-4-amine:

  • Compound Aggregation: Many organic molecules form colloidal aggregates at micromolar concentrations typically used in HTS.[7][8] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition. This is one of the most common causes of assay artifacts.[1]

  • Chemical Reactivity: The compound may react directly and covalently with the target protein or other assay components (e.g., enzymes, detection reagents).[9]

  • Interference with Assay Technology: The compound may interfere with the detection method itself. For example, in fluorescence-based assays, a compound might be fluorescent at the same wavelength or quench the signal.[1][10][11] In absorbance-based assays, colored compounds can be problematic.[1]

  • Impurities: The observed activity may be due to a highly potent impurity in the sample, which could be a synthetic byproduct or a metal contaminant.[2][3]

Troubleshooting Workflow for a Suspected False Positive

When N-(4-methylphenyl)piperidin-4-amine is identified as a hit, a systematic approach is necessary to distinguish true activity from assay artifacts. The following workflow provides a decision-making framework for this process.

False_Positive_Workflow Start Initial Hit Identified: N-(4-methylphenyl)piperidin-4-amine Reconfirm 1. Hit Confirmation - Re-test from original stock - Generate dose-response curve Start->Reconfirm FreshSample 2. Fresh Sample & Orthogonal Assay - Test freshly synthesized/purchased lot - Use an orthogonal assay with a different detection method Reconfirm->FreshSample IsActive Activity Confirmed? FreshSample->IsActive NonSpecific Investigate Non-Specific Mechanisms IsActive->NonSpecific Yes FalsePositive Likely False Positive Deprioritize IsActive->FalsePositive No Aggregation 3a. Check for Aggregation - DLS, detergent counter-screen NonSpecific->Aggregation Reactivity 3b. Check for Reactivity - Pre-incubation studies - Thiol reactivity assay NonSpecific->Reactivity TechInterference 3c. Check for Assay Technology Interference - Run assay without target enzyme NonSpecific->TechInterference IsStillActive Activity Persists? Aggregation->IsStillActive Reactivity->IsStillActive TechInterference->IsStillActive TrueHit Potential True Hit Proceed with SAR and Mechanism of Action Studies IsStillActive->TrueHit No artifact detected IsStillActive->FalsePositive Yes, in artifact-suggesting way

Caption: A workflow for validating hits and identifying false positives.

In-Depth Troubleshooting Guides

Guide 1: Investigating Compound Aggregation

Compound aggregation is a frequent cause of non-specific inhibition in biochemical assays.[12] Aggregates are thought to sequester the target protein, leading to a loss of activity that is misinterpreted as specific inhibition.[7][8]

Q: How can I determine if N-(4-methylphenyl)piperidin-4-amine is acting as an aggregator in my assay?

A: There are several key experiments to diagnose aggregation-based activity:

  • Detergent Counter-Screen: The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80) in the assay buffer can disrupt colloidal aggregates.[13] A significant increase in the IC50 value or complete loss of activity in the presence of the detergent is strong evidence for aggregation.

  • Enzyme Concentration Dependence: The IC50 of a true inhibitor should be independent of the enzyme concentration. However, for an aggregator, the apparent potency is often highly sensitive to the enzyme concentration. Increasing the enzyme concentration may lead to a rightward shift in the IC50 curve.[3]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution.[12][14] If N-(4-methylphenyl)piperidin-4-amine is forming aggregates, DLS will detect particles in the range of 30-400 nm.[8]

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol outlines the steps to directly detect the formation of aggregates using DLS.

Materials:

  • N-(4-methylphenyl)piperidin-4-amine stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (the same used in the primary screen)

  • DLS instrument and compatible low-volume cuvettes or plates

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of N-(4-methylphenyl)piperidin-4-amine in the assay buffer, spanning the concentration range where activity was observed in the primary screen (e.g., 1 µM to 100 µM).

    • Ensure the final DMSO concentration is consistent across all samples and matches the primary assay conditions.

    • Prepare a buffer-only control and a buffer with DMSO control.

  • Filtration:

    • Filter all samples, including controls, through a 0.22 µm syringe filter directly into the DLS cuvette or plate to remove any dust or pre-existing particulates.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the same temperature as the primary assay.

    • Measure the particle size distribution for each sample. Collect multiple readings for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation functions to obtain the size distribution and average particle diameter.

    • The presence of particles in the 30-400 nm range that are absent in the buffer controls suggests compound aggregation.[8]

SampleExpected Particle Size (Diameter)Interpretation
Buffer Only< 5 nmNo significant particulate matter
Buffer + DMSO< 5 nmVehicle does not induce particle formation
N-(4-methylphenyl)piperidin-4-amine (Low µM)< 5 nmCompound is soluble and not aggregated at low concentrations
N-(4-methylphenyl)piperidin-4-amine (High µM)30 - 400 nmCompound has formed aggregates at concentrations where inhibition is observed

Guide 2: Assessing Chemical Reactivity

False positives can arise from compounds that are chemically reactive and non-specifically modify the target protein or other assay components.[9]

Q: My compound's activity is not affected by detergent. How can I test for chemical reactivity?

A: If aggregation is ruled out, the next step is to investigate potential chemical reactivity.

  • Pre-incubation Study: Incubate the compound with the target protein for varying amounts of time before initiating the reaction. If the compound is a reactive inhibitor, its potency (IC50) will likely increase with longer pre-incubation times. A true, reversible inhibitor's potency should be independent of pre-incubation time.

  • Thiol Reactivity Assay: Many reactive compounds exert their effects by modifying cysteine residues on proteins. An assay using a thiol-containing probe like glutathione (GSH) can be used. A decrease in the compound's inhibitory activity in the presence of high concentrations of GSH suggests it may be a thiol-reactive compound.

  • Counter-Screen with a Different Target: Screening the compound against an unrelated protein, especially one known to be sensitive to reactive molecules (e.g., a cysteine protease like papain), can indicate promiscuous reactivity.[15]

Workflow for Reactivity Assessment

Reactivity_Workflow Start Suspected Reactive Compound PreIncubation 1. Pre-incubation Study - Vary pre-incubation time of compound and target Start->PreIncubation IsTimeDependent Is inhibition time-dependent? PreIncubation->IsTimeDependent ThiolAssay 2. Thiol Reactivity Assay - Run inhibition assay in the presence of excess GSH IsTimeDependent->ThiolAssay Yes NonReactive Reactivity is Unlikely Continue investigation IsTimeDependent->NonReactive No IsGSHSensitive Is IC50 shifted by GSH? ThiolAssay->IsGSHSensitive Reactive High Likelihood of Non-Specific Reactivity IsGSHSensitive->Reactive Yes IsGSHSensitive->NonReactive No

Caption: A decision tree for investigating compound reactivity.

Guide 3: Deconvoluting Assay Technology Interference

A compound can appear active by directly interfering with the assay's detection system, without ever interacting with the biological target.[1][11]

Q: How can I confirm that N-(4-methylphenyl)piperidin-4-amine is not simply interfering with my assay's readout?

A: The best way to test for technology interference is to run control experiments where the biological target is omitted.

  • Null-Target Assay: Run the assay under identical conditions but without the target protein. If the compound still produces a signal, it is directly interfering with the assay reagents or detection method.[3]

  • Orthogonal Assay: The most robust method for ruling out technology interference is to confirm the hit in an orthogonal assay that uses a completely different detection principle.[15][16] For example, if the primary screen was fluorescence-based, a confirmatory assay could use mass spectrometry to directly measure substrate-to-product conversion.[16]

Experimental Protocol: Null-Target Interference Assay

This protocol is designed to identify compounds that interfere with the assay signal itself.

Materials:

  • N-(4-methylphenyl)piperidin-4-amine

  • All assay components (buffer, substrate, cofactors, detection reagents) except the target protein.

  • Microplate reader used for the primary screen.

Procedure:

  • Plate Setup:

    • Prepare a microplate with the compound serially diluted as in the primary assay.

    • In parallel, prepare wells with a known inhibitor (positive control) and vehicle only (negative control).

  • Assay Execution:

    • Add all assay components to the wells, substituting buffer for the target protein solution .

    • Incubate for the same duration and at the same temperature as the primary assay.

  • Signal Detection:

    • Add the detection reagents and read the plate using the same instrument settings as the primary screen.

  • Data Analysis:

    • Analyze the data to see if N-(4-methylphenyl)piperidin-4-amine generates a signal change in the absence of the target.

    • If the compound shows a dose-dependent change in the signal, it is an interference compound.

ConditionExpected Result for a True HitResult Indicating Interference
Compound + Substrate + Detection Reagents (No Target)No change in signal vs. vehicleDose-dependent increase or decrease in signal
Compound + Target + Substrate + Detection ReagentsDose-dependent change in signalDose-dependent change in signal (cannot distinguish from true hit)

By systematically applying these troubleshooting guides, researchers can effectively triage hits like N-(4-methylphenyl)piperidin-4-amine, ensuring the robust validation of true biological activity and preventing the costly pursuit of false positives.[1][3]

References

  • BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library.
  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
  • Galyakina, A., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC.
  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Stotani, S., et al. (2021, March 13). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters.
  • Martin, A., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Chen, Y., et al. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research.
  • Adam, G. C., et al. (2014, October 21). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. PubMed.
  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation - Biophysical Analysis.
  • Malvern Panalytical. (n.d.). Promiscuous Inhibitors.
  • Ba, T., et al. (2020, March 15).
  • KBI Biopharma. (n.d.).
  • Corning Incorporated. (n.d.).
  • McGovern, S. L., et al. (2002, April 11). A Common Mechanism Underlying Promiscuous Inhibitors From Virtual and High-Throughput Screening. PubMed.
  • PubChem. (n.d.). N-Methyl-4-phenyl-4-piperidinamine.
  • Allen, K., et al. (2020). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods.
  • ChemicalBook. (2026, January 13). 1-Methylpiperidin-4-amine Chemical Properties,Uses,Production.
  • PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine.
  • SciSpace. (n.d.). Pan-assay interference compounds.
  • Alves, V. M., et al. (2015, March 29). Pan-Assay Interference Compounds (PAINS)
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
  • Dahlin, J. L., et al. (2015, September 18). Assay Interference by Chemical Reactivity. PubMed.
  • PubChemLite. (n.d.). N-(4-methylphenyl)piperidin-4-amine (C12H18N2).
  • Enamine. (2021, November 22). PAINS Library.
  • Feng, B. Y., & Shoichet, B. K. (2005, August 15). High-throughput assays for promiscuous inhibitors. PubMed.
  • ResearchGate. (n.d.). High-throughput Assays for Promiscuous Inhibitors.
  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • CymitQuimica. (n.d.). CAS 23056-29-3: N-Phenyl-4-piperidinamine.
  • Google Patents. (n.d.). US4179569A - N-(4-piperidinyl)-N-phenylamides.
  • PubChem. (n.d.). N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Bajorath, J. (2021, March 18). Evolution of assay interference concepts in drug discovery. Taylor & Francis.
  • da Silva, A. (2016, June 4).
  • BenchChem. (2025). Comparative Biological Activity of N-(4-chlorophenyl)piperidin-4-amine and Its Analogs.
  • Google Patents. (n.d.). US3998834A - N-(4-piperidinyl)-n-phenylamides and -carbamates.
  • ChemicalBook. (n.d.). N-phenylpiperidin-4-amine synthesis.
  • Capela, R., et al. (2002, April 15). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. PubMed.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine.
  • Goel, K. K., et al. (n.d.).
  • Chavda, V., et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • NIST. (n.d.). N-Phenyl-4-piperidinamine.
  • Bilyachenko, A. N., et al. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.

Sources

Optimization

minimizing oxidation of N-(4-methylphenyl)piperidin-4-amine in solution

Welcome to the technical support center for N-(4-methylphenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(4-methylphenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for minimizing the oxidation of this compound in solution. By understanding the underlying chemical principles, you can ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of N-(4-methylphenyl)piperidin-4-amine in solution?

A1: The stability of N-(4-methylphenyl)piperidin-4-amine in solution is influenced by several key factors. The most significant is its susceptibility to oxidation due to the presence of both a secondary aromatic amine and a piperidine ring.[1] Key environmental and chemical factors include:

  • Presence of Oxygen: Dissolved atmospheric oxygen is a primary driver of oxidative degradation.

  • Exposure to Light: UV and even ambient light can provide the energy to initiate and propagate auto-oxidation reactions.[1][2]

  • Elevated Temperatures: Higher temperatures accelerate the rate of all chemical reactions, including oxidation.[1][2]

  • pH of the Solution: Both highly acidic and basic conditions can potentially catalyze degradation pathways. A near-neutral pH is generally advisable unless experimentally contraindicated.[1]

  • Choice of Solvent: The solvent can influence the stability of the compound. Protic solvents may participate in degradation reactions.[1]

  • Presence of Metal Ions: Trace metal ion contaminants can act as catalysts for oxidation.

Q2: What are the likely oxidative degradation pathways for N-(4-methylphenyl)piperidin-4-amine?

A2: Based on its structure, the most probable degradation pathways involve oxidation at the nitrogen atoms.

  • Aromatic Amine Oxidation: The secondary aromatic amine is susceptible to oxidation, which can lead to the formation of colored quinone-imine species or other complex polymerized products. Aromatic amines act as radical scavengers by donating a hydrogen atom, which initiates their own degradation cascade.[3]

  • Piperidine Ring Oxidation: The tertiary amine within the piperidine ring can be oxidized to form an N-oxide.[4] In more aggressive conditions, C-N bond cleavage or ring opening could occur.

  • Metabolic Pathways: In biological systems, N-dealkylation is a known metabolic pathway for similar arylpiperazine derivatives, which could also be a potential degradation route for this compound.[5][6]

Q3: What are the visible signs of degradation in my N-(4-methylphenyl)piperidin-4-amine solution?

A3: Degradation can often be observed visually, although analytical confirmation is necessary. Telltale signs include:

  • Color Change: A common indicator of aromatic amine oxidation is the development of a yellow, brown, or even dark purple color in a previously colorless solution.

  • Precipitate Formation: The formation of insoluble polymeric degradation products may appear as cloudiness or solid precipitate.

  • Changes in Analytical Profile: When analyzed by techniques like HPLC or LC-MS, you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[1]

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause Recommended Solution
Solution turns yellow/brown shortly after preparation. Rapid Oxidation: Likely due to dissolved oxygen in the solvent and/or exposure to ambient light.Prepare solutions using deoxygenated solvents and immediately store under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light.[1]
Inconsistent results in bioassays. Degradation of Stock Solution: The stock solution may be degrading over time, leading to a lower effective concentration.Prepare fresh stock solutions frequently. Store stock solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]
Extra peaks appear in HPLC/LC-MS analysis. Sample Degradation: The compound may be degrading during sample preparation, analysis, or simply over time in storage.Review the entire sample handling workflow. Ensure solvents are fresh and of high purity. Minimize the time the sample is exposed to air and light before injection. Consider using an autosampler with temperature control.[7][8]
Loss of compound potency over time. Slow Oxidation/Degradation: Even under ideal storage conditions, slow degradation can occur.Consider adding a suitable antioxidant to the solution if compatible with your experimental system. Re-qualify the concentration of older stock solutions before use.

Experimental Protocols & Preventative Measures

Protocol 1: Preparation and Storage of N-(4-methylphenyl)piperidin-4-amine Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions to minimize oxidation.

Materials:

  • N-(4-methylphenyl)piperidin-4-amine (solid)

  • High-purity solvent (e.g., DMSO, Ethanol, Acetonitrile)

  • Inert gas (Argon or Nitrogen) with tubing

  • Amber glass vials with screw caps and PTFE septa

  • Syringes and needles

Procedure:

  • Solvent Deoxygenation: Sparge the solvent with a gentle stream of inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the desired amount of N-(4-methylphenyl)piperidin-4-amine in a clean, dry vial.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial to achieve the target concentration. Cap the vial and vortex until the solid is fully dissolved.

  • Inert Atmosphere: Before tightening the cap, flush the headspace of the vial with the inert gas for 10-15 seconds.

  • Storage: Tightly seal the vial and wrap it in parafilm. For long-term storage, place the vial in a freezer at -20°C or -80°C. For short-term use, store at 2-8°C.[2]

  • Aliquoting: For frequently used solutions, it is highly recommended to prepare single-use aliquots to prevent contamination and repeated exposure of the main stock to atmospheric conditions.

Protocol 2: Monitoring Degradation using HPLC

A reverse-phase HPLC method can be used to quantify the parent compound and detect the formation of more polar oxidative degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic Example - must be optimized for your specific degradation products):

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

  • Ratio: 60:40 (A:B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or as determined by UV scan)

Procedure:

  • Prepare a fresh standard of N-(4-methylphenyl)piperidin-4-amine at a known concentration (e.g., 1 mg/mL) using the mobile phase as the diluent.

  • Inject the standard to determine its retention time and peak area. This will serve as your t=0 reference.

  • At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of your stored solution, dilute it to the same concentration as the standard, and inject it into the HPLC.

  • Monitor for a decrease in the peak area of the parent compound and the emergence of new peaks, which are likely degradation products.

Visualization of Key Concepts

cluster_causes Primary Causes of Oxidation cluster_compound N-(4-methylphenyl)piperidin-4-amine cluster_degradation Degradation Products O2 Dissolved Oxygen Compound Stable Compound in Solution O2->Compound initiates Light UV/Ambient Light Light->Compound catalyzes Heat Elevated Temperature Heat->Compound accelerates Deg_Products Oxidized Species (e.g., N-Oxides, Quinones) Compound->Deg_Products Oxidation

Caption: Factors leading to the oxidation of N-(4-methylphenyl)piperidin-4-amine.

cluster_workflow Recommended Workflow for Stability start Start: Solid Compound deoxygenate 1. Deoxygenate Solvent (e.g., N2/Ar sparging) start->deoxygenate dissolve 2. Dissolve Compound under Inert Gas deoxygenate->dissolve protect 3. Protect from Light (Amber Vials) dissolve->protect store 4. Store at Low Temp (-20°C or -80°C) protect->store end Stable Solution for Experiments store->end

Caption: Workflow for preparing and storing stable solutions.

References

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Vertex AI Search.
  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate.
  • Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation. ACS Publications.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. FUJIFILM.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. NIH.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. NIH.
  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils - SCIEX. SCIEX.
  • Safety Data Sheet: Piperidine - Carl ROTH. Carl ROTH.
  • improving the stability of N-(4-chlorophenyl)piperidin-4-amine in solution - Benchchem. BenchChem.
  • Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines - Czech Journal of Food Sciences. Czech Journal of Food Sciences.
  • What are the storage stability of Piperidine Series compounds over time? - Blog. Piperidine Series.
  • Analytical methods used to quantify amine oxidation. - ResearchGate. ResearchGate.
  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability.
  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed. NIH.
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF - ResearchGate. ResearchGate.
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Iñaki Etaio, et al..
  • N-Phenyl-4-piperidinamine - the NIST WebBook. NIST.
  • Stereochemistry of oxidation of N-methylpiperidine - Chemistry Stack Exchange. Chemistry Stack Exchange.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos.
  • ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality.ResearchGate.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Agilent.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 1-Methylpiperidin-4-amine | 41838-46-4 - ChemicalBook. ChemicalBook.
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization | Journal of the American Chemical Society. ACS Publications.
  • N-(4-methylphenyl)piperidin-4-amine (C12H18N2) - PubChemLite. PubChemLite.
  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC. NIH.
  • Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products-Pub - Nitrosamines Exchange. Nitrosamines Exchange.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reproducibility of N-(4-methylphenyl)piperidin-4-amine Synthesis Pathways

For researchers, scientists, and professionals in drug development, the synthesis of N-substituted piperidines is a cornerstone of modern medicinal chemistry. The N-(4-methylphenyl)piperidin-4-amine scaffold, in particul...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of N-substituted piperidines is a cornerstone of modern medicinal chemistry. The N-(4-methylphenyl)piperidin-4-amine scaffold, in particular, is a valuable building block for a diverse range of pharmacologically active molecules. The reproducibility of its synthesis is therefore of paramount importance, ensuring a consistent and reliable supply of this key intermediate for research and development. This guide provides an in-depth, objective comparison of two of the most prevalent and robust synthetic pathways to N-(4-methylphenyl)piperidin-4-amine: Reductive Amination and Buchwald-Hartwig Amination . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data, focusing on reproducibility, yield, scalability, and overall practicality.

Introduction to N-(4-methylphenyl)piperidin-4-amine

The N-(4-methylphenyl)piperidin-4-amine molecule incorporates the privileged piperidine scaffold, known for conferring favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The N-aryl substitution with a p-tolyl group and the presence of a primary amino group at the 4-position offer key vectors for molecular diversification, allowing for the exploration of a vast chemical space in the pursuit of novel therapeutics. The reliability of the synthetic route to this intermediate directly impacts the efficiency and cost-effectiveness of drug discovery and development programs.

Pathway 1: Reductive Amination

Reductive amination is a widely employed and conceptually straightforward method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2] For the synthesis of N-(4-methylphenyl)piperidin-4-amine, this approach commonly utilizes a protected piperidin-4-one derivative, such as N-Boc-4-piperidone, and p-toluidine.

Mechanistic Rationale

The choice of a protected piperidin-4-one is crucial to prevent undesired side reactions at the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under the reductive amination conditions and its facile removal under acidic conditions. The reaction proceeds via the formation of an iminium ion intermediate upon condensation of the ketone with p-toluidine, often catalyzed by a weak acid. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the desired amine without affecting the ketone starting material.[2]

Experimental Protocol: Synthesis of N-(4-methylphenyl)piperidin-4-amine via Reductive Amination

This protocol is adapted from established procedures for the synthesis of similar N-aryl piperidines.[3][4]

Step 1: Synthesis of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add p-toluidine (1.0-1.2 eq) and a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control the reaction exotherm.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate.

Step 2: Deprotection to N-(4-methylphenyl)piperidin-4-amine

  • Dissolve the purified tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethyl acetate.

  • Add an excess of a strong acid, such as 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford N-(4-methylphenyl)piperidin-4-amine as its hydrochloride salt, which can be collected by filtration.

Visualization of the Reductive Amination Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Reaction_Vessel_1 Reaction Vessel (DCM, Acetic Acid) N-Boc-4-piperidone->Reaction_Vessel_1 p-toluidine p-toluidine p-toluidine->Reaction_Vessel_1 STAB NaBH(OAc)3 Reaction_Vessel_1->STAB Add portion-wise Intermediate_Protected tert-butyl 4-((4-methylphenyl)amino) piperidine-1-carboxylate STAB->Intermediate_Protected Reduction Reaction_Vessel_2 Reaction Vessel (1,4-Dioxane) Intermediate_Protected->Reaction_Vessel_2 Final_Product N-(4-methylphenyl)piperidin-4-amine Reaction_Vessel_2->Final_Product Deprotection Acid HCl or TFA Acid->Reaction_Vessel_2 G cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Deprotection 4-bromotoluene 4-bromotoluene Reaction_Vessel_1 Reaction Vessel (Toluene or Dioxane) 4-bromotoluene->Reaction_Vessel_1 Protected_Amine tert-butyl 4-aminopiperidine- 1-carboxylate Protected_Amine->Reaction_Vessel_1 Catalyst_System Pd Precatalyst + Ligand Catalyst_System->Reaction_Vessel_1 Base Base Base->Reaction_Vessel_1 Intermediate_Protected tert-butyl 4-((4-methylphenyl)amino) piperidine-1-carboxylate Reaction_Vessel_1->Intermediate_Protected Heat Reaction_Vessel_2 Reaction Vessel (1,4-Dioxane) Intermediate_Protected->Reaction_Vessel_2 Final_Product N-(4-methylphenyl)piperidin-4-amine Reaction_Vessel_2->Final_Product Deprotection Acid HCl or TFA Acid->Reaction_Vessel_2

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Comparative

Advanced FTIR Characterization and Comparative Analysis of Piperidin-4-Amine Derivatives

Introduction & Structural Significance Piperidin-4-amine and its derivatives serve as privileged scaffolds in modern medicinal chemistry, functioning as core pharmacophores in analgesics (e.g., fentanyl analogs), antifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

Piperidin-4-amine and its derivatives serve as privileged scaffolds in modern medicinal chemistry, functioning as core pharmacophores in analgesics (e.g., fentanyl analogs), antifungal agents, and various G-protein-coupled receptor (GPCR) ligands[1][2]. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for verifying the structural integrity of these compounds. By analyzing the vibrational modes of the piperidine ring, the exocyclic amine, and specific functional group substitutions, researchers can rapidly differentiate between free amines, protected intermediates (e.g., N-Boc), and complex arylated or alkylated derivatives[3][4].

Causality in Experimental Choices: ATR-FTIR vs. KBr Pellet

When characterizing piperidin-4-amine derivatives, the choice of sample preparation fundamentally impacts spectral quality and data reliability.

  • Attenuated Total Reflectance (ATR-FTIR): The modern standard for liquid and solid piperidine derivatives. Utilizing a diamond crystal ATR setup prevents the hygroscopic interference commonly seen in transmission techniques[2]. Because water exhibits a broad O-H stretch at 3200–3600 cm⁻¹, ambient moisture absorption can easily obscure the critical primary and secondary N-H stretching bands of the 4-amino group.

  • KBr Pellet (Transmission): Reserved primarily for highly crystalline hydrochloride salts (e.g., piperidine hydrochloride)[5]. While KBr provides excellent baseline resolution, the mechanical pressing process can induce polymorphic transitions or moisture uptake, making it a secondary choice for the routine verification of hygroscopic free-base amines.

Comparative Spectral Analysis

The substitution pattern on the piperidin-4-amine core drastically alters its infrared signature. The table below synthesizes the quantitative FTIR data for key derivatives, highlighting the shift in functional group frequencies based on electronic and steric environments.

Table 1: FTIR Spectral Comparison of Piperidin-4-Amine Derivatives
CompoundN-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Aromatic C-H / C=C (cm⁻¹)Specific Marker Bands (cm⁻¹)
4-Aminopiperidine (Core)[6]3350, 3280 (Primary amine)2930, 2850N/A1600 (N-H bend)
4-(N-Boc-amino)piperidine [4]~3320 (Secondary amide)2970, 2930N/A1690–1700 (Carbamate C=O)
1-Benzyl-piperidin-4-amine [7]3300–3400 (Broad)2924, 28533030, 1490, 735, 6971119 (C-N stretch)
4-ANPP (N-phenyl derivative)[2]~3400 (Secondary amine)2950, 28103050, 1600, 1500, 750, 7001320 (Aromatic C-N)
1-(Furan-2-ylmethyl)piperidin-4-amine [3]3300–3500 (Medium, two bands)2800–3000 (Strong)3100–3150 (Furan C-H)1500–1600 (Furan C=C)
Mechanistic Insights into Spectral Shifts
  • The N-Boc Effect: Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group converts it into a secondary carbamate[4]. This eliminates the asymmetric N-H stretch, leaving a single, sharper N-H stretch at ~3320 cm⁻¹. Crucially, it introduces a massive, highly diagnostic carbonyl (C=O) stretching band at 1690–1700 cm⁻¹, driven by the strong dipole moment of the carbamate group.

  • Aromatic Conjugation (4-ANPP): In 4-anilino-N-phenethylpiperidine (4-ANPP), the exocyclic nitrogen is conjugated with a phenyl ring[2]. This delocalization of the nitrogen lone pair into the aromatic system increases the C-N bond order, shifting the C-N stretch to a higher frequency (~1320 cm⁻¹) while simultaneously weakening the N-H bond, which broadens the N-H stretch.

  • Heterocyclic Additions: The addition of a furan ring in 1-(furan-2-ylmethyl)piperidin-4-amine introduces distinct sp² C-H stretching above 3100 cm⁻¹, clearly differentiating it from the strictly aliphatic C-H stretches (below 3000 cm⁻¹) of the saturated piperidine ring[3].

Logical Relationship of Spectral Shifts

Spectral_Shifts Base Piperidin-4-amine Core (N-H stretch: ~3350, 3280 cm⁻¹) Boc N-Boc Protection (Steric & Inductive Effects) Base->Boc Boc Anhydride Benzyl N-Benzylation (Aromatic Ring Addition) Base->Benzyl Reductive Amination ANPP Aniline Substitution (4-ANPP) (Conjugation Effects) Base->ANPP Phenylation Boc_IR Carbamate C=O Band Appears (~1690 - 1700 cm⁻¹) Boc->Boc_IR FTIR Response Benzyl_IR Aromatic C-H & C=C Stretches (~3030 cm⁻¹, ~1490 cm⁻¹) Benzyl->Benzyl_IR FTIR Response ANPP_IR Aromatic C-N Stretch Shift (~1320 cm⁻¹) ANPP->ANPP_IR FTIR Response

Caption: Logical relationship of chemical substitutions and resulting FTIR spectral shifts.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure high-fidelity, reproducible FTIR data for piperidin-4-amine derivatives, adhere to the following self-validating protocol. This methodology is adapted from forensic and pharmaceutical analytical standards[2].

Step 1: Instrument Preparation and Background Collection

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Acquire a background spectrum using 32 scans at a resolution of 4 cm⁻¹[2].

  • Causality: 32 scans provide an optimal signal-to-noise ratio without exposing sensitive samples to prolonged ambient conditions. A 4 cm⁻¹ resolution is the gold standard for solid-phase organic molecules, offering sufficient detail to resolve overlapping aliphatic and aromatic C-H stretches without introducing excessive noise.

Step 2: Sample Application

  • Action: Place approximately 2–5 mg of the piperidin-4-amine derivative (powder or oil) directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: Intimate contact between the sample and the crystal is mandatory for the evanescent wave to penetrate the sample. Insufficient pressure results in artificially weak signals at high wavenumbers (e.g., the 3300 cm⁻¹ N-H stretch region), leading to false-negative identification of primary/secondary amines.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using the identical parameters as the background (32 scans, 4 cm⁻¹)[2].

  • Causality: The mid-IR range (4000–400 cm⁻¹) captures all fundamental molecular vibrations, from the high-energy N-H stretches down to the low-energy piperidine ring deformations and out-of-plane C-H bending modes (fingerprint region).

Step 4: Data Processing and Validation (The Self-Validation Loop)

  • Action: Apply an ATR correction algorithm to the raw spectrum. Inspect the 2300–2400 cm⁻¹ region.

  • Causality: ATR physics dictate that penetration depth increases with wavelength, making low-wavenumber peaks appear disproportionately large. ATR correction normalizes the spectrum to resemble standard transmission data, allowing accurate comparison against legacy KBr libraries. If peaks are observed between 2300–2400 cm⁻¹, atmospheric CO₂ levels changed between the background and sample scans; the background must be re-collected to ensure data integrity.

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Validation

Validating N-(4-methylphenyl)piperidin-4-amine Purity: A Comparative GC-MS Guide

As a Senior Application Scientist, I approach the purity validation of complex pharmaceutical intermediates not just as a routine test, but as a critical gateway for drug safety and synthetic efficacy. N-(4-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the purity validation of complex pharmaceutical intermediates not just as a routine test, but as a critical gateway for drug safety and synthetic efficacy. N-(4-methylphenyl)piperidin-4-amine (CAS 518285-56-8) is a highly polar diamine intermediate featuring both an alicyclic secondary amine (within the piperidine ring) and an exocyclic aniline-derived secondary amine.

Validating the purity of this compound presents a distinct analytical challenge. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methodologies, dissects the causality behind necessary sample preparation steps, and provides a self-validating experimental protocol for rigorous quality control.

The Analytical Challenge & Causality of Method Selection

When analyzing diamines like N-(4-methylphenyl)piperidin-4-amine, the active hydrogen atoms on the nitrogen centers act as strong hydrogen bond donors. If injected directly into a gas chromatograph, these amines interact aggressively with residual silanol groups on the fused-silica capillary column. This results in severe peak tailing, irreversible adsorption, and thermal degradation.

Due to the polar nature and often low volatility of amines, derivatization is a critical step to improve their chromatographic performance in GC-MS analysis 1[1]. To circumvent these issues, we employ acylation using Trifluoroacetic Anhydride (TFAA) . TFAA replaces the active hydrogens with electron-withdrawing trifluoroacetyl groups, significantly increasing the molecule's volatility and thermal stability while eliminating hydrogen bonding interactions.

Objective Comparison: GC-MS vs. HPLC-UV vs. LC-MS/MS

Selecting the correct analytical platform requires balancing sensitivity, structural specificity, and matrix resilience.

High-Performance Liquid Chromatography (HPLC) uses a liquid mobile phase and is highly suitable for analyzing non-volatile, thermally unstable, and larger molecules without the need for prior derivatization2[2]. However, HPLC equipped with standard UV-Vis or Photodiode Array (PDA) detectors lacks the structural fingerprinting capability required to definitively identify unknown impurities or closely related positional isomers (e.g., distinguishing a 3-methylphenyl impurity from the 4-methylphenyl target) 3[3].

Conversely, GC-MS separates compounds based on their volatility and interactions with the column's material, providing exceptional resolution for volatile or derivatized compounds3[3]. When analyzing structurally similar piperazine and piperidine derivatives, GC-MS methods have demonstrated exceptional sensitivity, achieving limits of detection (LOD) as low as 0.002 to 0.004 µg/mL 4[4].

While LC-MS/MS offers comparable sensitivity and is often operated in multiple reaction monitoring (MRM) mode for complex matrices 5[5], it is frequently limited by matrix-induced ion suppression in the electrospray ionization (ESI) source. GC-EI-MS avoids this by utilizing hard electron ionization (70 eV), which generates highly reproducible fragmentation patterns essential for forensic and pharmaceutical identification 6[6].

Quantitative Performance Comparison
Analytical ParameterGC-MS (TFAA Derivatized)HPLC-UV (Underivatized)LC-MS/MS (ESI+)
Separation Mechanism Volatility & Dispersive InteractionsHydrophobic PartitioningHydrophobic Partitioning
Sensitivity (LOD) 0.002 - 0.004 µg/mL0.05 - 0.1 µg/mL0.001 - 0.005 µg/mL
Linearity (R²) > 0.999> 0.995> 0.998
Isomeric Resolution Excellent (Capillary GC)Moderate (C18 Column)Good (UPLC)
Structural ID Yes (EI Fragmentation Library)No (Retention Time only)Yes (CID Fragmentation)
Matrix Susceptibility LowLow to ModerateHigh (Ion Suppression)

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry is not assumed; it is engineered. The following protocol is designed as a self-validating system . By integrating isotopic internal standards, matrix blanks, and parallel system suitability tests (SST), the method continuously proves its own accuracy. If the internal standard recovery drops or the blank shows carryover, the system automatically flags the run as invalid.

Phase 1: Sample Preparation & Derivatization
  • Internal Standard Spiking: Aliquot 1.0 mg of the N-(4-methylphenyl)piperidin-4-amine sample into a silanized glass vial. Add 10 µL of Piperidine-d11 (100 µg/mL in ethyl acetate) as the Internal Standard (IS).

    • Causality: The isotopic label co-elutes with the target analyte, perfectly correcting for any downstream volumetric losses, derivatization inefficiencies, or instrument drift.

  • Solvent Dissolution: Dissolve the mixture in 500 µL of anhydrous ethyl acetate.

    • Causality: Anhydrous conditions are critical; any residual water will immediately hydrolyze the TFAA reagent, halting the derivatization process.

  • Acylation: Add 100 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous pyridine. Cap tightly and incubate at 60°C for 30 minutes.

    • Causality: Pyridine acts as an acid scavenger. It neutralizes the trifluoroacetic acid byproduct, driving the acylation reaction to completion and protecting the GC column's stationary phase from acid degradation.

  • Reconstitution: Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess reagents. Reconstitute in 1.0 mL of ethyl acetate.

Phase 2: Instrumental Analysis (GC-MS)
  • System Suitability Test (SST): Before injecting samples, run a solvent blank followed by an SST mixture containing known impurities.

    • Causality: This proves zero carryover and verifies that the column maintains baseline resolution for critical isomer pairs.

  • Column Selection: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Causality: The slight polarity of the 5% phenyl phase provides optimal selectivity for aromatic amine derivatives.

  • Injection Parameters: Inject 1 µL in split mode (10:1) with the inlet temperature set to 250°C.

  • Oven Temperature Program: Initial hold at 120°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Causality: The temperature gradient ensures sharp peak shapes for the volatile derivatives while baking off high-boiling impurities at the end of the run.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Acquire data simultaneously in Full Scan mode (m/z 50–500) for unknown impurity identification and Selected Ion Monitoring (SIM) mode for precise target quantification.

Analytical Workflow Visualization

Workflow A N-(4-methylphenyl) piperidin-4-amine B Derivatization (TFAA) Acylation of 2° Amines A->B Sample Prep C Gas Chromatography Capillary Separation B->C 1 µL Injection D Electron Ionization (70 eV) C->D Elution E Mass Spectrometry SIM / SCAN Mode D->E Ionization F Purity Validation & Quantification E->F Data Analysis

Caption: Analytical workflow for GC-MS purity validation of amine intermediates.

References

  • Smithers. "Understanding Chemical Testing: GC-MS vs. HPLC." Smithers. [Link]

  • AELAB. "GC vs. HPLC in Pharmaceutical and Medical Device Testing." AELAB.[Link]

  • Moreira P, et al. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination." Scholars.Direct. [Link]

  • National Institutes of Health (PMC). "Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines." NIH. [Link]

  • UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime. [Link]

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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